3,4-Dimethyl-2-pentanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethylpentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-5(2)6(3)7(4)8/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHRQZNDMYRDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337014 | |
| Record name | 3,4-Dimethyl-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565-78-6 | |
| Record name | 3,4-Dimethyl-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethyl-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethylpentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethyl-2-pentanone
This technical guide provides a comprehensive overview of the core chemical and physical properties of 3,4-Dimethyl-2-pentanone, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is an aliphatic ketone. Its structural and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol [1] |
| IUPAC Name | 3,4-dimethylpentan-2-one[1] |
| CAS Registry Number | 565-78-6[1][2] |
| Boiling Point | 135 °C (408 K ± 5 K)[2][3] |
| Density | 0.819 g/mL[3] |
| Refractive Index | 1.4097[3] |
| SMILES | CC(C)C(C)C(C)=O[3] |
| InChI | InChI=1S/C7H14O/c1-5(2)6(3)7(4)8/h5-6H,1-4H3[2] |
| InChIKey | QXHRQZNDMYRDPA-UHFFFAOYSA-N[2] |
Spectroscopic Data
Spectroscopic data for this compound, including mass spectrometry and infrared (IR) spectroscopy, are available through the National Institute of Standards and Technology (NIST) Chemistry WebBook.[2][4]
Reactivity and Safety
Reactivity: Vapors of this compound may form an explosive mixture with air. It is incompatible with strong oxidizing agents.[5] Hazardous decomposition products include carbon oxides.[5]
Safety and Hazards: this compound is classified as a highly flammable liquid and vapor.[1][6] It is known to cause skin and serious eye irritation.[1][5] Inhalation may cause respiratory irritation.[1][5]
GHS Hazard Statements: H225, H315, H319, H335.[1]
It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[7] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn.[6]
Experimental Protocols
A common synthetic route to this compound is the oxidation of the corresponding alcohol, 3,4-Dimethyl-2-pentanol. The following is a general experimental protocol for this type of transformation.
Synthesis of this compound via Oxidation of 3,4-Dimethyl-2-pentanol
-
Objective: To synthesize this compound through the oxidation of 3,4-Dimethyl-2-pentanol.
-
Reagents and Materials:
-
3,4-Dimethyl-2-pentanol
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), or a solution of CrO₃ in sulfuric acid - Jones reagent)
-
Anhydrous diethyl ether or acetone
-
Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-Dimethyl-2-pentanol in a suitable solvent like anhydrous diethyl ether or acetone.
-
Addition of Oxidant: Cool the flask in an ice bath to 0 °C. Slowly add the oxidizing agent (e.g., PCC or Jones reagent) to the stirred solution. Maintain the temperature below 20 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding an appropriate reagent (e.g., sodium bisulfite solution for Jones reagent). Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by distillation to obtain pure this compound.
-
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Logical relationship of this compound in neurotoxicity studies.[8]
References
- 1. This compound | C7H14O | CID 537877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 3-Pentanone, 2,4-dimethyl- [webbook.nist.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. 3,4-Dimethyl-2-hexanone|Research Chemical [benchchem.com]
3,4-Dimethyl-2-pentanone physical properties
An In-depth Technical Guide to the Physical Properties of 3,4-Dimethyl-2-pentanone
This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visual representation of an experimental workflow.
Core Physical Properties
This compound is an organic compound with the chemical formula C7H14O.[1][2][3] Understanding its physical properties is crucial for its application in various scientific and industrial fields.
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 114.19 g/mol | PubChem[1], NIST[2] |
| Boiling Point | 135 °C (408 K) | Chemical Synthesis Database[3], NIST[2] |
| Melting Point | Not Applicable | Chemical Synthesis Database[3] |
| Density | 0.819 g/mL | Chemical Synthesis Database[3] |
| Refractive Index | 1.4097 | Chemical Synthesis Database[3] |
| Solubility | Slightly soluble in water; Soluble in organic solvents | General Ketone Properties[4][5][6][7] |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of this compound are outlined below.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point is the distillation method.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
Place a small volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.
-
Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises and enters the condenser.
-
The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a constant temperature reading on the thermometer while the liquid is distilling.
-
Record the temperature at which a steady distillation rate is achieved. This temperature is the boiling point of the liquid.
Determination of Density
The density of a liquid is its mass per unit volume. It can be determined accurately using a pycnometer or by simply measuring the mass of a known volume.
Apparatus:
-
Graduated cylinder or volumetric flask
-
Analytical balance
Procedure:
-
Measure the mass of a clean, dry graduated cylinder or volumetric flask using an analytical balance.
-
Carefully add a known volume of this compound to the graduated cylinder or volumetric flask. Record the volume.
-
Measure the total mass of the container and the liquid.
-
Subtract the mass of the empty container from the total mass to find the mass of the liquid.
-
Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume).
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance and can be measured using a refractometer.
Apparatus:
-
Abbe refractometer
-
Dropper
-
Constant temperature water bath (optional, for high precision)
Procedure:
-
Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.
-
Ensure the prism of the refractometer is clean and dry.
-
Using a dropper, place a few drops of this compound onto the surface of the prism.
-
Close the prism and allow the sample to spread evenly.
-
Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
-
Read the refractive index value from the scale. For accurate measurements, the temperature should be controlled and recorded, as the refractive index is temperature-dependent.
Mandatory Visualization
The following diagram illustrates the logical workflow for the experimental determination of the boiling point of this compound.
Caption: Workflow for Boiling Point Determination.
References
- 1. This compound | C7H14O | CID 537877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 6. byjus.com [byjus.com]
- 7. ck12.org [ck12.org]
An In-depth Technical Guide to 3,4-Dimethyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of the aliphatic ketone, 3,4-Dimethyl-2-pentanone.
Core Concepts: Structural Formula and Properties
This compound is a branched-chain aliphatic ketone. Its structure consists of a five-carbon pentanone backbone with methyl groups attached to the third and fourth carbon atoms. The carbonyl group is located at the second carbon position.
Structural Formula:
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.[1][2][3]
| Property | Value | Source |
| IUPAC Name | 3,4-Dimethylpentan-2-one | [1] |
| CAS Number | 565-78-6 | [1][3] |
| Molecular Formula | C₇H₁₄O | [1][3] |
| Molecular Weight | 114.19 g/mol | [1] |
| Boiling Point | 135 °C | [2] |
| Density | 0.819 g/mL | [2] |
| Refractive Index | 1.4097 | [2] |
| Melting Point | Not available | [2] |
Experimental Protocols: Synthesis of this compound
Synthesis via Alkylation of an Enolate
This method involves the formation of an enolate from a smaller ketone, followed by its reaction with an appropriate alkyl halide. For the synthesis of this compound, one could theoretically start from 3-methyl-2-butanone (B44728) and introduce a methyl group at the alpha-carbon.
General Protocol for Alkylation of a Ketone Enolate: [4][5][6][7]
-
Enolate Formation: A solution of a ketone (1.0 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise to the stirred solution. The reaction is allowed to proceed for a set time (e.g., 1-2 hours) to ensure complete enolate formation.
-
Alkylation: The appropriate alkyl halide (e.g., isopropyl halide for the target molecule) (1.2 eq.) is then added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or overnight.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by a suitable method, such as distillation or column chromatography, to yield the desired ketone.
Synthesis via Grignard Reaction with a Nitrile
An alternative approach involves the reaction of a Grignard reagent with a nitrile, followed by hydrolysis to yield the ketone. To synthesize this compound, one could use the Grignard reagent derived from 2-bromopropane (B125204) and react it with isobutyronitrile.
General Protocol for Grignard Reaction with a Nitrile: [8][9]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 eq.) are placed under an inert atmosphere. A solution of the alkyl halide (e.g., 2-bromopropane) (1.0 eq.) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated, often with gentle warming, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes.
-
Reaction with Nitrile: The Grignard reagent is cooled in an ice bath, and a solution of the nitrile (e.g., isobutyronitrile) (0.95 eq.) in anhydrous ether or THF is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The resulting mixture is stirred until the intermediate imine is fully hydrolyzed to the ketone.
-
Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is evaporated. The crude ketone is then purified by distillation or column chromatography.
Biological Relevance and Signaling Pathways
While specific biological activities of this compound have not been extensively documented, as an aliphatic ketone, it falls into a class of compounds with known biological significance. Notably, ketone bodies are crucial signaling molecules and alternative energy sources in metabolic regulation.
Ketone Body Metabolism and Signaling
During periods of low glucose availability, such as fasting or a ketogenic diet, the liver produces ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone) from the breakdown of fatty acids. These ketone bodies can be utilized by extrahepatic tissues, including the brain, as a source of energy.
Beyond their role in energy metabolism, ketone bodies, particularly β-hydroxybutyrate, have been shown to act as signaling molecules. For instance, β-hydroxybutyrate is an endogenous inhibitor of class I histone deacetylases (HDACs), leading to changes in gene expression. This has implications for a variety of cellular processes, including oxidative stress resistance and inflammation, and is an area of active research in the context of various diseases.
Below is a diagram illustrating the general pathway of ketone body metabolism.
References
- 1. This compound | C7H14O | CID 537877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3,4-Dimethyl-2-pentanone
This technical guide provides a comprehensive overview of 3,4-Dimethyl-2-pentanone, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, and relevant methodologies.
Chemical Identity: IUPAC Name and Synonyms
The compound with the chemical structure C7H14O, commonly referred to as this compound, is systematically named 3,4-dimethylpentan-2-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] This name precisely describes its molecular structure: a five-carbon pentanone backbone with methyl groups attached to the third and fourth carbon atoms and a ketone functional group at the second position.
The compound is also known by several synonyms, which are listed below:
Physicochemical Properties
A summary of the key quantitative physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, application in experimental settings, and for the prediction of its behavior in various chemical and biological systems.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C7H14O | - | [1][2][3] |
| Molecular Weight | 114.19 | g/mol | [1] |
| 114.1855 | g/mol | [3] | |
| Boiling Point | 135 | °C | [4] |
| 408 ± 5 | K | [3] | |
| Density | 0.819 | g/mL | [4] |
| Refractive Index | 1.4097 | - | [4] |
| InChIKey | QXHRQZNDMYRDPA-UHFFFAOYSA-N | - | [1][2][3] |
| SMILES | CC(C)C(C)C(=O)C | - |
Experimental Protocols
General Ketone Synthesis via Grignard Reagents:
A common method for the synthesis of ketones involves the reaction of a Grignard reagent with a nitrile. For the synthesis of this compound, this could theoretically involve the reaction of a Grignard reagent derived from 2-bromopropane (B125204) (isopropylmagnesium bromide) with 2-methylpropanenitrile. This would be followed by hydrolysis to yield the target ketone. It is important to note that regioselective control can be a challenge in such reactions.
Analytical Methods:
The analysis of this compound, like other volatile organic compounds, can be performed using various analytical techniques. Gas chromatography coupled with mass spectrometry (GC/MS) is a highly sensitive and selective method for its identification and quantification.[4] For analysis in aqueous samples, methods like purge and trap or headspace sampling can be employed to isolate the volatile ketone before its introduction into the GC/MS system.[4]
Logical Relationships: Isomers of C7H14O Ketones
This compound is one of several structural isomers of ketones with the molecular formula C7H14O. Understanding the relationship between these isomers is crucial for analytical differentiation and for studying structure-activity relationships. The following diagram illustrates the structural formulas of this compound and some of its isomers.
References
An In-depth Technical Guide to 3,4-Dimethyl-2-pentanone (CAS Number: 565-78-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethyl-2-pentanone, with the CAS registry number 565-78-6, is an aliphatic ketone that serves as a valuable building block in organic synthesis. Its branched structure offers unique steric and electronic properties that can be exploited in the development of novel chemical entities. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and safety information. While specific applications in drug development are not widely documented, this paper aims to consolidate the available technical information to support further research and exploration of its potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical data sources.[1][2][3]
| Property | Value | Reference |
| CAS Number | 565-78-6 | [1][2][3] |
| Molecular Formula | C7H14O | [1][2] |
| Molecular Weight | 114.19 g/mol | [2] |
| Density | 0.804 g/cm³ | [1] |
| Boiling Point | 127.7 °C at 760 mmHg | [1] |
| Flash Point | 22.1 °C | [1] |
| Refractive Index | 1.4 | [1] |
| LogP | 1.86750 | [1] |
| PSA (Polar Surface Area) | 17.07000 Ų | [1] |
| Exact Mass | 114.104465066 Da | [2] |
Synthesis and Experimental Protocols
A general conceptual workflow for a potential synthesis is outlined below.
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed spectral data with assigned peaks is not publicly available, ¹³C NMR spectra for this compound are referenced in databases.[2] The expected ¹³C NMR spectrum would show distinct signals for the seven carbon atoms in their unique chemical environments.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[2] The mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns for an aliphatic ketone.
Infrared (IR) Spectroscopy
Vapor phase IR spectra are available for this compound.[2] A prominent absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1715 cm⁻¹.
The following diagram illustrates a general workflow for the analytical characterization of this compound.
Biological Activity and Drug Development Potential
Currently, there is a lack of specific studies on the biological activity of this compound in the context of drug development. However, the broader class of aliphatic ketones has been investigated for various biological activities. Some ketones are known to be endogenous metabolites, while others have been explored as scaffolds in medicinal chemistry.[4][5] The unique substitution pattern of this compound could be of interest for designing molecules with specific steric requirements for receptor or enzyme binding. Further research is warranted to explore the potential pharmacological profile of this compound and its derivatives.
Safety and Handling
This compound is classified as a highly flammable liquid and vapor.[2] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2]
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapor.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam.
The logical relationship for handling a chemical spill is depicted below.
Conclusion
This compound is a chemical compound with well-characterized physical and chemical properties. While its direct application in drug development has not been established, its structure presents opportunities for synthetic exploration. This guide provides a foundational understanding of the compound, which can be leveraged by researchers and scientists for future studies. Further investigation into its synthesis, reactivity, and potential biological activities is encouraged to fully unlock its potential in medicinal chemistry and other scientific disciplines.
References
An In-depth Technical Guide to 3,4-Dimethyl-2-pentanone
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 3,4-Dimethyl-2-pentanone, targeted at researchers, scientists, and professionals in drug development and related fields.
Molecular and Physical Properties
This compound is a branched-chain aliphatic ketone. Its core characteristics are summarized in the table below, providing a foundational dataset for laboratory and research applications.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1] |
| CAS Number | 565-78-6 | [2] |
| IUPAC Name | 3,4-dimethylpentan-2-one | [1] |
| Boiling Point | 135 °C | [3] |
| Density | 0.819 g/mL | [3] |
| Refractive Index | 1.4097 | [3] |
| InChI | InChI=1S/C7H14O/c1-5(2)6(3)7(4)8/h5-6H,1-4H3 | [2] |
| InChIKey | QXHRQZNDMYRDPA-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)C(C)C(=O)C | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Mass Spectrometry (MS): The mass spectrum of this compound typically shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for ketones should be anticipated.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the carbonyl group (C=O) stretch, typically in the region of 1715 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show distinct signals for the different methyl and methine protons in the molecule, with chemical shifts and splitting patterns corresponding to their chemical environments.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom, including the characteristic downfield signal for the carbonyl carbon.[1]
-
Safety and Handling
This compound is classified as a flammable liquid and may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapor.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Experimental Protocols
This protocol describes a representative method for the synthesis of this compound from 2-bromopropane (B125204) and 2-methylpropanal, followed by oxidation. This is a common and adaptable method for forming carbon-carbon bonds and synthesizing ketones.[5][6]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
2-bromopropane
-
2-methylpropanal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Pyridinium (B92312) chlorochromate (PCC) or other suitable oxidizing agent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small volume of anhydrous diethyl ether to cover the magnesium. A crystal of iodine can be added to initiate the reaction.
-
Slowly add a solution of 2-bromopropane in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the isopropylmagnesium bromide Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 2-methylpropanal in anhydrous diethyl ether from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude secondary alcohol, 3,4-dimethyl-2-pentanol.
-
Oxidation: Dissolve the crude alcohol in dichloromethane (B109758). Add pyridinium chlorochromate (PCC) in one portion and stir at room temperature until the reaction is complete (monitored by TLC or GC).
-
Purification: Filter the reaction mixture through a pad of silica (B1680970) gel to remove the chromium salts. Evaporate the solvent under reduced pressure. The crude this compound can be further purified by distillation.
This protocol outlines a general method for the analysis of this compound using GC-MS, suitable for reaction monitoring or purity assessment.[7]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane or hexane.
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-200
-
Source Temperature: 230 °C
-
-
-
Data Analysis: Identify the this compound peak in the total ion chromatogram based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum.
Visualizations
Caption: Logical workflow for the synthesis and characterization of this compound.
References
- 1. This compound | C7H14O | CID 537877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dimethyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the boiling point and density of 3,4-Dimethyl-2-pentanone, a ketone of interest in various chemical and pharmaceutical applications. The document outlines its key physical properties, presents detailed experimental protocols for their determination, and includes a workflow diagram for property analysis.
Physicochemical Data
The quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units |
| Boiling Point | 135 | °C |
| 408 (± 5) | K | |
| Density | 0.819 | g/mL |
Note: The boiling point in Kelvin is an average of 6 values as reported by the NIST Thermodynamics Research Center.[1]
Experimental Protocols
Accurate determination of the boiling point and density is crucial for the characterization and quality control of chemical substances. The following sections detail standardized methodologies for these measurements.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] Several methods can be employed for this determination, including simple distillation and the Thiele tube method.[2][3][4] The micro-boiling point method is particularly useful when only a small sample volume is available.[5]
Micro-Boiling Point Determination using a Thiele Tube:
This method is advantageous due to its requirement for a small sample volume (less than 0.5 mL).[4]
-
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or other heat source
-
Rubber band or wire to attach the test tube to the thermometer
-
-
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer.[4]
-
The thermometer and attached tube are inserted into the Thiele tube, ensuring the sample is immersed in the heating oil.
-
The side arm of the Thiele tube is gently heated.[5]
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon further heating, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating should be stopped.[5]
-
As the apparatus cools, the stream of bubbles will slow and eventually stop. The temperature at which the liquid is drawn into the capillary tube is the boiling point of the sample.[4][5] This temperature should be recorded.
-
Density is a fundamental physical property defined as the mass of a substance per unit volume.[6] It can be determined experimentally by accurately measuring the mass and volume of a sample.
Density Determination using a Graduated Cylinder and Balance:
This is a straightforward method for determining the density of a liquid.[6][7][8]
-
Apparatus:
-
Procedure:
-
Place an empty, dry graduated cylinder on the digital balance and tare the balance to zero.[7]
-
Carefully transfer a known volume of this compound into the graduated cylinder. For accuracy, read the volume from the bottom of the meniscus at eye level to avoid parallax error.[7]
-
Record the exact volume.
-
Place the graduated cylinder containing the liquid back on the tared balance and record the mass of the liquid.[7]
-
Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).[7][8]
-
For improved accuracy, it is recommended to repeat the measurement multiple times and calculate an average.[6][7]
-
Workflow for Physicochemical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample like this compound.
Caption: Workflow for determining the boiling point and density of a liquid sample.
References
- 1. This compound [webbook.nist.gov]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. vernier.com [vernier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. youtube.com [youtube.com]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. homesciencetools.com [homesciencetools.com]
An In-depth Technical Guide to the Safety and Hazards of 3,4-Dimethyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and hazard information for 3,4-Dimethyl-2-pentanone (CAS No: 565-78-6). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this substance.
Chemical and Physical Properties
This compound is a ketone with the molecular formula C₇H₁₄O.[1][2] Its physical and chemical properties are essential for understanding its behavior and potential hazards in a laboratory setting.
| Property | Value | Source(s) |
| IUPAC Name | 3,4-dimethylpentan-2-one | [1] |
| CAS Number | 565-78-6 | [1] |
| Molecular Formula | C₇H₁₄O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1] |
| Boiling Point | 135 °C (408 K) | [2][3] |
| Density | 0.819 g/mL | [3] |
| Refractive Index | 1.4097 (at 20°C) | [3] |
| Melting Point | Not Available | [3] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[1] The primary hazards are its flammability and its irritant effects on the skin, eyes, and respiratory system.[1]
| GHS Classification | Category | Pictogram(s) | Signal Word | Hazard Statement(s) |
| Flammable Liquids | Category 2 | 🔥 | Danger | H225: Highly Flammable liquid and vapor.[1] |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation.[1] |
Toxicological Information
| Toxicological Endpoint | Result | Notes |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available | |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2)[1] | Prolonged or repeated contact may defat the skin, leading to dermatitis. |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A)[1] | Direct contact can cause redness and pain. |
| Respiratory/Skin Sensitization | Data not available | |
| Germ Cell Mutagenicity | Data not available | |
| Carcinogenicity | Data not available | No components are listed as carcinogens by IARC, NTP, or OSHA for related ketones.[4] |
| Reproductive Toxicity | Data not available | |
| STOT-Single Exposure | May cause respiratory irritation (Category 3)[1] | Inhalation of vapors may lead to coughing and shortness of breath. |
| STOT-Repeated Exposure | Data not available | |
| Aspiration Hazard | Data not available |
Fire and Explosion Hazards
This compound is a highly flammable liquid and its vapor can form explosive mixtures with air.[1][5][6] Extreme caution must be exercised when handling and storing it.
| Hazard Parameter | Details |
| Flammability | Highly Flammable Liquid (Category 2).[1] Vapors are heavier than air and may travel to a source of ignition and flash back.[5][6] |
| Flash Point | Data not available. Related ketones have low flash points (e.g., 13-14 °C).[7][8] |
| Explosive Limits | Data not available. Vapors can form explosive mixtures with air.[4][5][6][9][10] |
| Suitable Extinguishing Media | Carbon dioxide (CO₂), dry chemical powder, alcohol-resistant foam, sand.[5][6][9] |
| Unsuitable Extinguishing Media | Water jet may be ineffective. |
| Specific Hazards from Combustion | Containers may explode when heated.[5][6] |
| Hazardous Combustion Products | Carbon monoxide (CO) and Carbon dioxide (CO₂).[5][6][11] |
Note on Experimental Protocols
This guide summarizes safety and hazard data from publicly available sources, primarily aggregated chemical databases and Safety Data Sheets (SDS) from various suppliers. The detailed experimental protocols used to generate the cited toxicological and physical hazard data are not included in these sources and are therefore not reproduced here. For methodologies, users should refer to the originating studies or standard testing guidelines from bodies such as the OECD or EPA.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.
-
Engineering Controls : Handle only in a well-ventilated area, preferably in a chemical fume hood.[12] Use explosion-proof electrical, ventilating, and lighting equipment.[5][6] Eyewash stations and safety showers should be readily available.[6][11]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[5][6][11]
-
Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[5][6][11][12]
-
Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[6][11]
-
-
Precautions for Safe Handling :
-
Conditions for Safe Storage :
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
-
First-Aid Measures :
-
Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.[5][9][11]
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap. If skin irritation occurs, get medical advice.[5][6][9]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6][9][11]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[9][11]
-
-
Accidental Release Measures :
-
Evacuate personnel from the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Contain the spill with sand or an inert absorbent material.[12] Collect the material in a suitable, closed container for disposal.[6][12]
-
Do not allow the chemical to enter drains or sewers.
-
-
Fire-Fighting Measures :
Hazard Management Workflow
The following diagram illustrates the logical workflow for managing the safety and hazards associated with this compound, from identification to emergency response.
Caption: Hazard management workflow for this compound.
References
- 1. This compound | C7H14O | CID 537877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-Pentanone SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. fishersci.com [fishersci.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. echemi.com [echemi.com]
Spectroscopic Profile of 3,4-Dimethyl-2-pentanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-Dimethyl-2-pentanone (C₇H₁₄O, Molecular Weight: 114.19 g/mol ). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes mass spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Proton Nuclear Magnetic Resonance (¹H NMR) data, and provides standardized experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound. This data is essential for structural elucidation and confirmation.
Table 1: Mass Spectrometry Data for this compound [1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 43 | 100% | [CH₃CO]⁺ (Base Peak) |
| 72 | High | [M - C₃H₆]⁺ |
| 71 | Moderate | [M - C₃H₇]⁺ |
| 114 | Low | [M]⁺ (Molecular Ion) |
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| Data not available in search results | C1 (CH₃) |
| Data not available in search results | C2 (C=O) |
| Data not available in search results | C3 (CH) |
| Data not available in search results | C4 (CH) |
| Data not available in search results | C5 (CH₃) |
| Data not available in search results | C4-CH₃ |
| Data not available in search results | C-CH₃ |
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
| Data not available in search results | Singlet | - | H1 (CH₃) |
| Data not available in search results | Quartet | Value not available | H3 (CH) |
| Data not available in search results | Multiplet | Value not available | H4 (CH) |
| Data not available in search results | Doublet | Value not available | H5 (CH₃) |
| Data not available in search results | Doublet | Value not available | C3-CH₃ |
| Data not available in search results | Doublet | Value not available | C4-CH₃' |
Note: Specific chemical shift and coupling constant values for ¹³C and ¹H NMR were not available in the provided search results. The assignments are based on the known structure of this compound.
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules like ketones.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm the molecular weight and obtain structural information.
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer) is used.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane. A typical concentration is around 10 µg/mL.[2]
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet, which is heated to ensure rapid volatilization.[2]
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5MS column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 40-60°C) to a final temperature (e.g., 200-250°C) to ensure separation of components.[3]
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method where the sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions (the molecular ion and its fragments) are separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon framework and proton environments within the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is required.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[4] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Spectrometer Setup: Place the NMR tube in the spectrometer probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
¹³C NMR Acquisition:
-
A standard proton-decoupled ¹³C NMR experiment is performed. This involves acquiring the spectrum over a wide chemical shift range (e.g., 0-220 ppm) to observe all carbon signals.[5][6][7][8]
-
Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[9]
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum is acquired, typically over a chemical shift range of 0-12 ppm.
-
Key parameters to record are the chemical shift (δ), the multiplicity (e.g., singlet, doublet, triplet, etc.), and the coupling constants (J) between adjacent protons.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for determining the structure of an unknown compound, such as this compound, using the spectroscopic techniques described.
References
- 1. This compound | C7H14O | CID 537877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uoguelph.ca [uoguelph.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.latech.edu [chem.latech.edu]
- 5. treenablythe.weebly.com [treenablythe.weebly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
In-Depth Technical Guide to the Thermophysical Properties of 3,4-Dimethyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermophysical property data for 3,4-Dimethyl-2-pentanone (CAS No: 565-78-6). The information is compiled from various chemical databases and scientific literature to support research, development, and modeling applications.
Core Thermophysical Property Data
The fundamental thermophysical properties of this compound are summarized in the table below. These values are essential for a wide range of applications, from reaction engineering to safety assessments.
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₇H₁₄O | - | [1] |
| Molecular Weight | 114.1855 | g/mol | [2] |
| Boiling Point | 135 | °C | [3] |
| 408 (± 5) | K | [2] | |
| Density | 0.819 | g/mL | [3] |
| Refractive Index | 1.4097 | - | [3] |
Extended Thermophysical Data from NIST/TRC
The National Institute of Standards and Technology (NIST) Thermodynamics Research Center (TRC) provides critically evaluated thermophysical property data. While comprehensive datasets are often part of their subscription service, the following properties for this compound are indicated as having available data within their database, often as a function of temperature and pressure.
| Property | Temperature Range | Pressure Range | Notes |
| Viscosity (Liquid) | 270 K to 590 K | Equilibrium with Gas | [4] |
| Viscosity (Gas) | 410 K to 880 K | - | [4] |
| Thermal Conductivity (Liquid) | 200 K to 530 K | Equilibrium with Gas | [4] |
| Thermal Conductivity (Gas) | 410 K to 880 K | - | [4] |
| Density (Liquid) | 180 K to 591 K | Equilibrium with Gas | 2 experimental data points noted[4] |
| Enthalpy (Liquid) | 250 K to 579.18 K | Equilibrium with Gas | [4] |
| Enthalpy (Ideal Gas) | 200 K to 1000 K | - | [4] |
| Entropy (Liquid) | 250 K to 579.18 K | Equilibrium with Gas | [4] |
| Entropy (Ideal Gas) | 200 K to 1000 K | - | [4] |
| Heat Capacity at Saturation Pressure (Liquid) | Data available | Equilibrium with Gas | [5] |
| Critical Temperature | Data available | - | [5] |
| Critical Pressure | Data available | - | [5] |
| Critical Density | Data available | - | [5] |
| Phase Boundary Pressure | 180 K to 591 K | 1.5181e-006 kPa to 3077.6 kPa | 9 experimental data points noted[4] |
Experimental Protocols
Detailed experimental protocols for the determination of thermophysical properties of this compound are often found in primary scientific literature. The physical properties listed in the core data table are referenced to an article in The Journal of Organic Chemistry, suggesting the methods are detailed therein.[3] For broader context, this section outlines common and established methodologies for measuring the key thermophysical properties of ketones.
Boiling Point Determination
The boiling point of a liquid is a fundamental property that can be determined through several established methods:
-
Distillation Method: A simple or fractional distillation apparatus is set up with the liquid sample. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature, once stabilized, is recorded as the boiling point at the measured atmospheric pressure.
-
Thiele Tube Method: A small amount of the sample is placed in a fusion tube, and an inverted capillary tube is added. The setup is heated in a Thiele tube containing oil. The temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.
-
Reflux Method: The liquid is heated to its boiling point in a flask equipped with a reflux condenser. A thermometer is placed in the vapor phase to measure the temperature of the vapor that is in equilibrium with the boiling liquid.
The logical workflow for selecting a boiling point determination method is outlined below.
Caption: Workflow for selecting a boiling point determination method.
Density Measurement
The density of a liquid can be accurately measured using several techniques:
-
Pycnometry: A pycnometer, a flask with a precisely known volume, is weighed empty, then filled with the sample liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer. The temperature of the sample must be carefully controlled.
-
Hydrometry: A hydrometer, a calibrated instrument, is floated in the liquid. The density is read directly from the scale at the point where the surface of the liquid meets the stem of the hydrometer.
-
Oscillating U-tube Densitometry: This method measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency is dependent on the mass, and therefore the density, of the liquid in the tube. This technique is known for its high precision.
Refractive Index Measurement
The refractive index is typically measured using a refractometer:
-
Abbe Refractometer: A small sample of the liquid is placed between two prisms. Light is passed through the sample, and the angle of refraction is measured. The refractive index is then read from a calibrated scale. Temperature control is crucial for accurate measurements.
Vapor Pressure Determination
Vapor pressure data is critical for understanding a substance's volatility and for phase equilibrium calculations. Common methods include:
-
Static Method: The substance is placed in a thermostatted, evacuated container connected to a pressure measuring device. The pressure of the vapor in equilibrium with the liquid is measured at different temperatures.
-
Isoteniscope Method: This is a type of static method where the sample is placed in a bulb connected to a U-tube manometer. The apparatus is heated in a controlled temperature bath, and the pressure is balanced to determine the vapor pressure.
-
Knudsen Effusion Method: This technique is suitable for substances with low vapor pressures. It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum. The vapor pressure can be calculated from this rate.
The general process for vapor pressure measurement using the static method is depicted below.
Caption: Generalized workflow for the static method of vapor pressure measurement.
Heat Capacity Measurement
Calorimetry is the primary technique for measuring the heat capacity of liquids.
-
Differential Scanning Calorimetry (DSC): A sample and a reference are subjected to a controlled temperature program. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This difference is proportional to the heat capacity of the sample.
-
Adiabatic Calorimetry: The sample is heated in a well-insulated container (calorimeter). A known amount of heat is supplied, and the resulting temperature change is measured. The heat capacity is calculated from the heat input and the temperature rise.
Conclusion
This guide provides a summary of the currently available thermophysical property data for this compound and outlines the standard experimental methodologies for their determination. For precise research and development, it is recommended to consult the primary literature, such as the referenced 1979 article in The Journal of Organic Chemistry, and the comprehensive, critically evaluated data available from databases like the NIST/TRC Web Thermo Tables. As new experimental data becomes available, this guide can be updated to provide an even more complete picture of the thermophysical properties of this compound.
References
The Elusive Presence of 3,4-Dimethyl-2-pentanone in the Plant Kingdom: A Technical Review
A comprehensive review of scientific literature and phytochemical databases reveals a significant finding for researchers, scientists, and drug development professionals: there is currently no verifiable evidence to support the natural occurrence of 3,4-Dimethyl-2-pentanone in any plant species.
This technical guide addresses the topic of this compound's presence in plants, a subject of interest for those exploring novel natural compounds. Despite an exhaustive search of available scientific data, including extensive analyses of plant essential oils and volatile organic compounds, this specific ketone has not been identified as a naturally occurring plant metabolite.
Initial broad searches hinted at a potential presence in the essential oil of Ferulago angulata, a plant belonging to the Apiaceae family. However, a thorough examination of numerous primary research articles and detailed chemical composition analyses of Ferulago angulata essential oil did not substantiate this preliminary lead. The extensive lists of identified compounds in these studies do not include this compound.
The absence of this compound in the known plant metabolome has significant implications for research and development. Without a confirmed natural source, key aspects of a typical technical guide on a plant-derived compound cannot be provided.
Quantitative Data: An Absence of Evidence
A fundamental component of any technical guide on a natural product is the quantitative data regarding its abundance in the source organism. As this compound has not been detected in any plant, there is no data available on its concentration, percentage composition in essential oils, or variation across different plant tissues or geographical locations. Therefore, a comparative data table, a crucial tool for researchers, cannot be constructed.
Experimental Protocols: A Methodological Void
The identification and quantification of natural compounds rely on specific and validated experimental protocols. These typically include methods for extraction (such as steam distillation, solvent extraction, or supercritical fluid extraction), followed by analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification. Since this compound has not been reported as a plant constituent, there are no established or published protocols for its isolation and analysis from a plant matrix.
To illustrate a general workflow for the analysis of volatile compounds in plants, a hypothetical experimental workflow is presented below. It is crucial to note that this is a generalized representation and not specific to the target compound of this guide due to the reasons outlined above.
Biosynthetic Pathways: An Uncharted Territory
The biosynthesis of a secondary metabolite is a key area of interest for understanding its role in the plant and for potential biotechnological applications. The formation of ketones in plants can occur through various pathways, often involving the metabolism of fatty acids or amino acids. Branched-chain ketones, such as the hypothetical this compound, would likely derive from the catabolism of branched-chain amino acids like leucine, isoleucine, and valine.
However, without any evidence of its natural occurrence, the specific biosynthetic pathway for this compound in plants remains entirely speculative. There are no known enzymes or genetic pathways in any plant species that have been associated with its production. The logical relationship for a potential, yet unconfirmed, biosynthetic origin is depicted below.
The Enigmatic Role of 3,4-Dimethyl-2-pentanone in the Flavor Profile of Fermented Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate tapestry of flavors and aromas in fermented foods and beverages is woven from a complex interplay of microbial metabolism and chemical reactions. Among the myriad of volatile organic compounds that contribute to these sensory profiles, ketones play a pivotal role, often imparting desirable cheesy, fruity, or floral notes. This technical guide delves into the core of one such compound: 3,4-Dimethyl-2-pentanone. While not as extensively studied as other ketones, its branched structure suggests a significant contribution to the nuanced aroma of certain fermented products. This document aims to provide a comprehensive overview of its formation, sensory characteristics, and analytical methodologies for its detection and quantification, serving as a valuable resource for professionals in research and development.
Data Presentation: Quantitative Analysis
Despite the recognized importance of ketones in fermented product flavor, specific quantitative data for this compound remains elusive in readily available scientific literature. While numerous studies have identified a wide array of volatile compounds in products like cheese, beer, and wine, the concentration of this specific branched-chain ketone is often not reported or is below the limit of detection of the analytical methods employed. The following table summarizes the current state of knowledge, highlighting the need for further targeted research in this area.
| Fermented Product | Concentration Range | Analytical Method | Reference |
| Various Cheeses | Not Reported | GC-MS | N/A |
| Beer | Not Reported | GC-MS | N/A |
| Wine | Not Reported | GC-MS | N/A |
| Fermented Milk | Not Detected | SPME-GC-MS | [1] |
Note: The absence of data underscores a significant research gap. The methodologies outlined in this guide can be employed to generate quantitative data for this compound in various fermented matrices.
Formation Pathway: The Strecker Degradation of Isoleucine
The biosynthesis of this compound in fermented products is primarily attributed to the microbial metabolism of the branched-chain amino acid L-isoleucine. A key pathway implicated in its formation is the Strecker degradation, a series of chemical reactions that convert an amino acid into an aldehyde with one fewer carbon atom. This Strecker aldehyde can then be further transformed into the corresponding ketone.
The proposed pathway involves the following key steps:
-
Transamination of Isoleucine: L-isoleucine undergoes transamination, catalyzed by microbial aminotransferases, to form α-keto-β-methylvaleric acid.
-
Oxidative Decarboxylation: This α-keto acid is then oxidatively decarboxylated to yield 2-methylbutanal, the corresponding Strecker aldehyde.
-
Oxidation to Ketone: Subsequent microbial oxidation of 2-methylbutanal can lead to the formation of this compound. The exact enzymatic mechanisms for this final oxidation step in various microorganisms are still an active area of research.
Sensory Properties
The sensory impact of a volatile compound is determined by its aroma profile and its concentration relative to its odor threshold.
Aroma Profile: While specific sensory panel data for pure this compound is limited, related branched-chain ketones are often described as having cheesy and fruity notes. It is hypothesized that this compound contributes to the complex aroma profile of certain cheeses and other fermented products by imparting these characteristic notes.
Odor Threshold: The odor threshold is the lowest concentration of a compound that is perceivable by the human nose. A comprehensive search of available databases did not yield a specific, experimentally determined odor threshold for this compound in water or ethanol (B145695). This lack of data makes it challenging to definitively assess its contribution to the overall aroma of a product based on concentration alone. The experimental protocol for sensory analysis provided in this guide can be utilized to determine this crucial parameter.
Experimental Protocols
Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the quantitative analysis of this compound in fermented products. Optimization of specific parameters may be required depending on the sample matrix.
a. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Weigh 5 g of the homogenized fermented product into a 20 mL headspace vial.
-
Add 1 g of sodium chloride to enhance the release of volatile compounds.
-
Add a known concentration of an appropriate internal standard (e.g., 4-methyl-2-pentanone, deuterated this compound).
-
Seal the vial with a PTFE/silicone septum.
-
Equilibrate the sample at 40°C for 15 minutes in a water bath or heating block.
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
b. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 10°C/min to 250°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 40-300) for identification.
-
SIM Ions for this compound (C7H14O, MW: 114.19): Target ion (e.g., m/z 71, 86), Qualifier ions (e.g., m/z 43, 57).
-
c. Quantification:
Construct a calibration curve using standard solutions of this compound in a model matrix (e.g., deodorized base of the fermented product) with the same internal standard concentration. The concentration of this compound in the sample is determined by comparing its peak area ratio to the internal standard with the calibration curve.
Sensory Analysis: Determination of Odor Threshold and Aroma Profile
This protocol outlines the methodology for determining the odor detection threshold and characterizing the aroma profile of this compound.
a. Panelist Selection and Training:
-
Select 10-15 panelists based on their sensory acuity and ability to describe aromas.
-
Train the panel on the recognition of basic tastes and common aroma compounds found in fermented products.
-
Familiarize the panel with the aroma of this compound using a pure standard.
b. Odor Detection Threshold Determination (ASTM E679-04):
-
Prepare a series of dilutions of this compound in a neutral medium (e.g., deionized water for odor threshold in water, or 10% ethanol solution for a wine-like matrix). The concentration steps should be in a geometric progression (e.g., a factor of 2 or 3).
-
Use a three-alternative forced-choice (3-AFC) method. Present panelists with three samples, two of which are blanks (the neutral medium) and one contains the diluted odorant.
-
Ask panelists to identify the odd sample.
-
The individual threshold is the concentration at which the panelist can correctly identify the odd sample in two consecutive presentations.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
c. Aroma Profile Analysis (Quantitative Descriptive Analysis - QDA®):
-
Present panelists with a solution of this compound at a concentration 3-5 times its determined odor threshold.
-
In a group session, panelists generate a list of descriptive terms for the aroma of the compound.
-
Through discussion and consensus, the panel finalizes a list of key aroma descriptors.
-
In individual booths, panelists rate the intensity of each descriptor on a line scale (e.g., 0 = not perceived, 10 = very intense).
-
Analyze the data to generate an aroma profile (e.g., a spider web plot) for this compound.
Conclusion
This compound represents an intriguing, yet understudied, component of the flavor orchestra in fermented products. Its likely origin from the microbial metabolism of isoleucine positions it as a potential marker for specific fermentation processes and microbial activities. The lack of quantitative and detailed sensory data presents a clear opportunity for future research. The methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to explore the presence, concentration, and sensory impact of this and other branched-chain ketones. A deeper understanding of these compounds will undoubtedly contribute to the ability to modulate and enhance the desirable flavor profiles of fermented foods and beverages, and may even lead to the discovery of novel flavor ingredients.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3,4-Dimethyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3,4-dimethyl-2-pentanone from 3,4-dimethyl-3-penten-2-one (B14748410). The primary method detailed is the selective reduction of the carbon-carbon double bond in the α,β-unsaturated ketone starting material via catalytic hydrogenation. This transformation is a crucial step in various synthetic pathways, particularly in the development of fine chemicals and pharmaceutical intermediates. The protocols provided herein are designed to be robust and reproducible, offering guidance on reaction setup, execution, purification, and characterization of the final product.
Introduction
The reduction of α,β-unsaturated ketones to their corresponding saturated counterparts is a fundamental transformation in organic synthesis.[1] 3,4-Dimethyl-3-penten-2-one is a readily available starting material that, upon selective hydrogenation, yields this compound, a valuable building block in organic chemistry. The selective reduction of the alkene functionality in the presence of a ketone is efficiently achieved through catalytic hydrogenation, a process that employs a metal catalyst to facilitate the addition of hydrogen across the double bond.[2][3] This method is widely favored for its high efficiency, selectivity, and the clean nature of the reaction, often proceeding under mild conditions with high yields.[4][5]
This application note focuses on a standard and reliable protocol using palladium on carbon (Pd/C) as the catalyst, a widely used and commercially available heterogeneous catalyst known for its effectiveness in hydrogenating carbon-carbon multiple bonds.[2][6]
Physicochemical Properties
A summary of the key physical and chemical properties for the starting material and the product is provided below for reference.
| Property | 3,4-Dimethyl-3-penten-2-one | This compound |
| Molecular Formula | C₇H₁₂O | C₇H₁₄O |
| Molecular Weight | 112.17 g/mol | 114.19 g/mol [7] |
| CAS Number | 684-94-6 | 565-78-6[7][8] |
| Boiling Point | Not specified | 135 °C[9] |
| Density | Not specified | 0.819 g/mL[9] |
| Refractive Index | Not specified | 1.4097[9] |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Hydrogen Gas
This protocol outlines the reduction of 3,4-dimethyl-3-penten-2-one using palladium on carbon (Pd/C) as a catalyst and molecular hydrogen (H₂).
Materials:
-
3,4-dimethyl-3-penten-2-one
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or Methanol (B129727), Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add 3,4-dimethyl-3-penten-2-one (1.0 eq).
-
Dissolve the starting material in a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (1-5 mol% of the substrate).
-
-
Inerting the System:
-
Seal the flask and purge the system with an inert gas (nitrogen or argon) for several minutes to remove oxygen.
-
-
Hydrogenation:
-
Introduce hydrogen gas to the reaction vessel. If using a balloon, inflate it with H₂ and attach it to the flask. For a Parr apparatus, pressurize the vessel to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is completely consumed. This typically takes 2-24 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
If necessary, the crude product can be further purified by distillation.[10]
-
Expected Yield: 90-98% (Representative value for similar reductions).
Method 2: Transfer Hydrogenation
This protocol describes the reduction using a hydrogen donor in the presence of Pd/C, avoiding the need for a pressurized hydrogen gas system.[11][12]
Materials:
-
3,4-dimethyl-3-penten-2-one
-
10% Palladium on carbon (Pd/C)
-
Hydrogen donor (e.g., isopropanol, formic acid, or ammonium (B1175870) formate)
-
Solvent (if the hydrogen donor is not used as the solvent, e.g., methanol for ammonium formate)
-
Filter aid (e.g., Celite®)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine 3,4-dimethyl-3-penten-2-one (1.0 eq) and the hydrogen donor. If using isopropanol, it can serve as both the solvent and the hydrogen source. If using formic acid or ammonium formate, dissolve the starting material and the donor in a suitable solvent like methanol.
-
Add 10% Pd/C catalyst (2-10 mol% of the substrate).
-
-
Reaction:
-
If using isopropanol, heat the mixture to a gentle reflux.[12]
-
If using formic acid or ammonium formate, the reaction can often be run at room temperature or with gentle heating (40-60 °C).
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
-
Work-up and Purification:
-
Follow the same work-up and purification steps as described in Method 1 (steps 5 and 6).
-
Expected Yield: 85-95% (Representative value for similar reductions).
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Transfer Hydrogenation |
| Typical Yield | 90-98% | 85-95% |
| Purity (post-purification) | >98% (by GC) | >97% (by GC) |
| Reaction Time | 2-24 hours | 4-48 hours |
| Reaction Temperature | Room Temperature | Room Temperature to Reflux |
| Pressure | 1-4 atm H₂ | Atmospheric |
Visualization
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound via catalytic hydrogenation.
Caption: General workflow for the synthesis of this compound.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable. All operations involving hydrogen gas should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.
-
Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and exposed to air. Handle the catalyst in an inert atmosphere when possible. After filtration, the catalyst should not be allowed to dry completely in the air. Quench the catalyst-coated filter paper with water before disposal.
-
Solvents: The organic solvents used are flammable. Avoid open flames and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Infrared (IR) Spectroscopy: To verify the presence of the saturated ketone carbonyl group (typically around 1715 cm⁻¹) and the absence of the C=C bond from the starting material.
This comprehensive guide provides the necessary information for the successful synthesis, purification, and characterization of this compound, a key intermediate for further chemical synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Catalytic hydrogenation_Kaili Catalyst New Materials CO., LTD [en.xakaili.com]
- 5. Alkane synthesis by alkene reduction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C7H14O | CID 537877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. chemwhat.com [chemwhat.com]
- 11. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 12. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Branched Ketones: Laboratory-Scale Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of branched ketones, a crucial structural motif in many pharmaceutical agents and organic molecules. The following sections outline four key synthetic methodologies: α-alkylation of ketones, Grignard reaction with nitriles, organocuprate conjugate addition, and a modern rhodium-catalyzed reductive coupling of aldehydes. Each section includes detailed experimental procedures, tabulated quantitative data for representative substrates, and visualizations of the reaction pathways and workflows.
α-Alkylation of Ketones
The α-alkylation of ketones is a classic and versatile method for the formation of carbon-carbon bonds adjacent to a carbonyl group. The reaction proceeds through the formation of an enolate, which then acts as a nucleophile to displace a halide from an alkylating agent. The regioselectivity of the alkylation on unsymmetrical ketones can be controlled by the choice of base and reaction conditions to favor either the kinetic or thermodynamic enolate.
Experimental Protocol: Regioselective Alkylation of 2-Methylcyclohexanone (B44802)
This protocol describes the synthesis of 2-benzyl-6-methylcyclohexanone (the kinetic product) and 2-benzyl-2-methylcyclohexanone (the thermodynamic product) from 2-methylcyclohexanone.[1][2][3]
Synthesis of 2-Benzyl-6-methylcyclohexanone (Kinetic Control)
-
Enolate Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (B44863) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -15 °C and add n-butyllithium (1.1 equivalents) dropwise. Stir for 30 minutes at -15 °C to form lithium diisopropylamide (LDA). Cool the LDA solution to -78 °C using a dry ice/acetone bath.
-
Ketone Addition: Slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF to the LDA solution. Stir the mixture for 2 hours at -78 °C to ensure complete formation of the kinetic lithium enolate.[2]
-
Alkylation: Add benzyl (B1604629) bromide (1.4 equivalents) to the enolate solution.
-
Workup: Quench the reaction with a saturated aqueous sodium carbonate solution. Extract the product with diethyl ether (3 x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield 2-benzyl-6-methylcyclohexanone.[1]
Synthesis of 2-Benzyl-2-methylcyclohexanone (Thermodynamic Control)
-
Enolate Formation: To a suspension of sodium amide (1.1 equivalents) in anhydrous diethyl ether, add 2-methylcyclohexanone (1.0 equivalent) and allow the mixture to reflux to form the thermodynamic sodium enolate.
-
Alkylation: To the refluxing solution, add benzyl chloride (1.2 equivalents) dropwise.
-
Workup and Purification: After the reaction is complete, cool the mixture, quench with water, and extract with ether. Wash the organic layer, dry, and concentrate. Purify the product by vacuum distillation.[1]
Quantitative Data
| Starting Ketone | Alkylating Agent | Product | Yield (%) | Reference |
| 2-Methylcyclohexanone | Benzyl bromide | 2-Benzyl-6-methylcyclohexanone | 87-88 | [3] |
| 2-Methylcyclohexanone | Benzyl bromide | 2-Benzyl-2-methylcyclohexanone | 54-58 | [1] |
| Cyclohexanone | Allyl bromide | 2-Allylcyclohexanone | 85-95 | [4] |
Reaction Pathway
Grignard Reaction with Nitriles
The reaction of a Grignard reagent with a nitrile provides a straightforward route to ketones. The nucleophilic Grignard reagent adds to the electrophilic carbon of the nitrile to form an imine salt intermediate, which is subsequently hydrolyzed to the desired ketone. This method is particularly useful as the ketone is not formed until the aqueous workup, thus preventing a second addition of the Grignard reagent.[5][6]
Experimental Protocol: Synthesis of Isobutyrophenone (B147066)
This protocol details the synthesis of isobutyrophenone from benzonitrile (B105546) and isopropylmagnesium bromide.[7][8]
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents). Add a small amount of a solution of isopropyl bromide (1.1 equivalents) in anhydrous diethyl ether to initiate the reaction. Once initiated, add the remaining isopropyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Nitrile: Cool the Grignard reagent solution in an ice bath. Add a solution of benzonitrile (1.0 equivalent) in anhydrous diethyl ether dropwise with stirring. After the addition, allow the mixture to warm to room temperature and then reflux for 1 hour.[8]
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly add aqueous hydrochloric acid to hydrolyze the imine intermediate.
-
Workup: Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation and purify the crude isobutyrophenone by vacuum distillation.[7]
Quantitative Data
| Nitrile | Grignard Reagent | Product | Yield (%) | Reference |
| Benzonitrile | Isopropylmagnesium bromide | Isobutyrophenone | 30.9 | [7][8] |
| Benzonitrile | Ethylmagnesium bromide | Propiophenone | ~87 | [6][9] |
| Acetonitrile | Phenylmagnesium bromide | Acetophenone | High | [5] |
Reaction Mechanism
Organocuprate Conjugate Addition to α,β-Unsaturated Ketones
Organocuprates, also known as Gilman reagents, are excellent nucleophiles for 1,4-conjugate addition to α,β-unsaturated ketones. This reaction is highly effective for the formation of β-branched ketones. The "soft" nature of the organocuprate directs its addition to the β-carbon of the enone system, in contrast to "harder" organometallic reagents like Grignards which tend to add directly to the carbonyl carbon (1,2-addition).[10][11]
Experimental Protocol: Synthesis of 3-Methylcyclohexanone (B152366)
This protocol describes the 1,4-addition of lithium dimethylcuprate to cyclohexenone.
-
Cuprate (B13416276) Formation: In a dry, nitrogen-flushed flask, suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether at 0 °C. Add a solution of methyllithium (B1224462) (2.0 equivalents) in ether dropwise with stirring. The solution will change color, indicating the formation of lithium dimethylcuprate.
-
Conjugate Addition: Cool the cuprate solution to -78 °C. Add a solution of cyclohexenone (1.0 equivalent) in anhydrous ether dropwise. Stir the reaction mixture at -78 °C for 1 hour.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure and purify the resulting 3-methylcyclohexanone by flash chromatography or distillation.
Quantitative Data
| α,β-Unsaturated Ketone | Organocuprate | Product | Yield (%) | Reference |
| Thiochromone | Lithium dimethylcuprate | 2-Methylthiochroman-4-one | 86 | [12] |
| Thiochromone | Lithium diethylcuprate | 2-Ethylthiochroman-4-one | 83 | [12] |
| Thiochromone | Lithium di-n-butylcuprate | 2-n-Butylthiochroman-4-one | 81 | [12][13] |
Reaction Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Benzonitrile on reaction with C2H5MgBr followed by class 12 chemistry CBSE [vedantu.com]
- 7. Sciencemadness Discussion Board - Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile (Photo-assay) - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. CN103212402A - Catalyst for synthesizing isobutyrophenone by isobutyric acid and methyl benzoate and applications thereof - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 12. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Formation of Carbonyl Compounds from the Ozonolysis of o-Xylene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ozonolysis is a powerful organic reaction that utilizes ozone (O₃) to cleave unsaturated carbon-carbon bonds, primarily in alkenes and alkynes. In the case of aromatic compounds such as o-xylene (B151617) (1,2-dimethylbenzene), ozonolysis leads to the cleavage of the aromatic ring, yielding a mixture of smaller carbonyl compounds. This application note details the expected products, reaction mechanism, and a general protocol for the ozonolysis of o-xylene. It is important to note that contrary to the specific query about 3,4-Dimethyl-2-pentanone, the well-documented and theoretically supported products of o-xylene ozonolysis are glyoxal (B1671930), methylglyoxal (B44143), and dimethylglyoxal.[1][2][3] The formation of this compound is not a reported outcome of this reaction under standard ozonolysis conditions.
Reaction Mechanism and Products
The ozonolysis of o-xylene proceeds through the electrophilic addition of ozone to the double bonds of the benzene (B151609) ring, forming unstable primary ozonides (molozonides). These intermediates rapidly rearrange to form ozonides, which are then cleaved under reductive work-up conditions (e.g., using zinc and water or dimethyl sulfide) to yield carbonyl compounds.[4][5]
Due to the resonance structures of o-xylene, ozone can attack the different double bonds of the ring, leading to a mixture of products.[1] The consideration of both Kekulé resonance structures is crucial for predicting the product distribution.[1]
-
Resonance Structure 1: Cleavage of this structure yields two molecules of methylglyoxal and one molecule of glyoxal.[1]
-
Resonance Structure 2: Cleavage of this structure yields two molecules of glyoxal and one molecule of dimethylglyoxal.[1]
Consequently, the overall ozonolysis of o-xylene produces a mixture of glyoxal, methylglyoxal, and dimethylglyoxal.[1][2][3][6]
Quantitative Data
While experimental yields can vary based on reaction conditions, theoretical calculations and experimental observations suggest a product ratio based on the relative rates of ozone attack on the different carbon-carbon bonds of the o-xylene ring.[7]
| Product | Chemical Formula | Molar Ratio (Theoretical) |
| Glyoxal | C₂H₂O₂ | 3 |
| Methylglyoxal | C₃H₄O₂ | 2 |
| Dimethylglyoxal | C₄H₆O₂ | 1 |
Table 1: Theoretical product distribution from the ozonolysis of o-xylene.[7]
Experimental Protocols
Protocol 1: Ozonolysis of o-Xylene with Reductive Work-up
This protocol describes a general procedure for the ozonolysis of o-xylene in a laboratory setting, followed by a reductive work-up to isolate the resulting carbonyl products.
Materials:
-
o-Xylene
-
Dichloromethane (B109758) (CH₂Cl₂) or Methanol (CH₃OH), anhydrous
-
Ozone generator
-
Oxygen (O₂) source
-
Gas dispersion tube (bubbler)
-
Three-neck round-bottom flask
-
Dry ice-acetone bath (-78 °C)
-
Magnetic stirrer and stir bar
-
Dimethyl sulfide (B99878) (DMS) or Zinc dust (Zn) and acetic acid (CH₃COOH)
-
Nitrogen (N₂) gas source
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Apparatus for product analysis (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube connected to an ozone generator, and a gas outlet tube vented to a fume hood (or through a trap containing a solution to quench excess ozone, such as potassium iodide).
-
Dissolution: Dissolve a known amount of o-xylene in a suitable anhydrous solvent (e.g., dichloromethane or methanol) in the flask.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice-acetone bath.
-
Ozonolysis: Begin stirring the solution and bubble ozone-enriched oxygen from the ozone generator through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of unreacted ozone. Alternatively, a triphenylphosphine (B44618) indicator can be used.
-
Quenching Excess Ozone: Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen or oxygen gas for 10-15 minutes to remove any residual ozone.
-
Reductive Work-up:
-
With Dimethyl Sulfide (DMS): While the solution is still cold, slowly add an excess of dimethyl sulfide. Allow the reaction mixture to warm to room temperature slowly and stir for several hours or overnight.
-
With Zinc/Acetic Acid: Add zinc dust and a small amount of acetic acid to the cold reaction mixture. Stir vigorously and allow it to warm to room temperature.
-
-
Work-up and Isolation:
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any acids.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis: Analyze the resulting crude product mixture using techniques such as GC-MS to identify and quantify the presence of glyoxal, methylglyoxal, and dimethylglyoxal.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the ozonolysis of o-xylene.
Experimental Workflow
References
- 1. o Xylene on ozonolysis will give A Dimethyl glyoxal class 12 chemistry CBSE [vedantu.com]
- 2. o – Xylene on ozonolysis will give – (A) Dimethyl glyoxal + Glyoxal(B - askIITians [askiitians.com]
- 3. Anaerobic Oxidation of o-Xylene, m-Xylene, and Homologous Alkylbenzenes by New Types of Sulfate-Reducing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ozonolysis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of 3,4-Dimethyl-2-pentanone
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of 3,4-Dimethyl-2-pentanone using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology presented is applicable for the separation and identification of this ketone from a mixture and its quantification in various sample matrices. This document provides detailed instrumental parameters, sample preparation guidelines, and expected results, including retention time and mass spectral data.
Introduction
This compound (C7H14O, MW: 114.19 g/mol ) is a ketone that may be of interest in various fields, including flavor and fragrance analysis, industrial chemical synthesis, and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like ketones. Its high chromatographic resolution and mass-selective detection provide the necessary sensitivity and specificity for reliable analysis. This application note outlines a robust GC-MS method suitable for the analysis of this compound.
Experimental Protocols
Sample Preparation
The following is a general protocol for the preparation of a liquid sample for GC-MS analysis. The actual procedure may need to be optimized based on the specific sample matrix.
Materials:
-
This compound standard
-
High-purity solvent (e.g., Dichloromethane or Hexane, GC-MS grade)
-
Volumetric flasks
-
Micropipettes
-
Autosampler vials with septa
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For liquid samples, dilute an accurately measured volume of the sample in the chosen solvent to bring the expected concentration of this compound within the calibration range. For solid samples, an appropriate extraction method (e.g., sonication or Soxhlet extraction) should be employed, followed by dilution.
-
Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., 4-methyl-2-pentanone) to all standards and samples at a constant concentration.
-
Injection: Transfer the prepared standards and samples to 2 mL autosampler vials for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization for specific instruments and applications.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split Ratio 20:1) |
| Oven Program | |
| Initial Temperature | 50 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min to 200 °C |
| Final Hold | Hold at 200 °C for 5 minutes |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 35 - 200 m/z |
| Scan Speed | 1000 amu/s |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Solvent Delay | 3 minutes |
Data Presentation
Expected Results
Based on the described GC method, the expected retention time for this compound will be in the range of 7-9 minutes. The exact retention time should be confirmed by injecting a pure standard.
Mass Spectrum
The mass spectrum of this compound is characterized by specific fragmentation patterns under electron ionization. The molecular ion peak ([M]+) at m/z 114 may be of low abundance. The major characteristic fragment ions are summarized in Table 3.
Table 3: Characteristic Mass Fragments of this compound
| m/z | Proposed Fragment Ion | Relative Abundance |
| 43 | [CH3CO]+ | High |
| 71 | [M-CH3CO]+ | Moderate |
| 72 | McLafferty Rearrangement | Moderate |
| 57 | [C4H9]+ | Low |
| 114 | [M]+ (Molecular Ion) | Very Low |
Note: Relative abundances are qualitative and should be confirmed experimentally.
Visualization
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: Workflow for the GC-MS analysis of this compound.
Fragmentation Pathway
The logical relationship of the major mass fragments of this compound can be visualized as follows.
Caption: Proposed fragmentation of this compound in EI-MS.
Conclusion
The GC-MS method described in this application note provides a reliable and robust approach for the analysis of this compound. The detailed protocol for sample preparation and instrument parameters serves as a solid foundation for researchers in various scientific disciplines. The provided data on expected retention time and mass spectral fragments will aid in the confident identification and quantification of this compound. Further optimization of the method may be required depending on the specific sample matrix and analytical objectives.
Application Note: Mass Spectrometric Analysis of 3,4-Dimethyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mass spectrometry is a powerful analytical technique essential for the identification and structural elucidation of chemical compounds. In the pharmaceutical and chemical industries, it plays a critical role in drug discovery, development, and quality control. This application note provides a detailed guide to interpreting the mass spectrum of 3,4-Dimethyl-2-pentanone, a branched-chain ketone. Understanding its fragmentation pattern is crucial for its unambiguous identification in complex mixtures. The primary fragmentation mechanisms for ketones under electron ionization (EI) are alpha-cleavage and McLafferty rearrangement, which lead to the formation of characteristic fragment ions.[1][2][3][4]
Experimental Protocols
This section outlines a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation
-
Solvent Selection: Dissolve a small amount of this compound in a volatile organic solvent of high purity, such as methanol (B129727) or dichloromethane.
-
Concentration: Prepare a dilute solution, typically in the range of 10-100 µg/mL, to avoid detector saturation.
-
Injection: Introduce a 1 µL aliquot of the prepared sample into the GC-MS system.
2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) is suitable for separating this type of analyte.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.
-
Hold: Maintain 200 °C for 2 minutes.
-
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[2]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 200.
-
Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent the solvent peak from damaging the detector.
Data Presentation
The mass spectrum of this compound (molar mass: 114.19 g/mol ) exhibits a characteristic fragmentation pattern.[5][6] The molecular ion peak ([M]⁺) is expected at m/z 114. The quantitative data for the major fragment ions are summarized in the table below.
| m/z | Proposed Fragment Ion | Relative Abundance (%) |
| 114 | [C₇H₁₄O]⁺ (Molecular Ion) | Low |
| 99 | [M - CH₃]⁺ | Moderate |
| 71 | [M - C₃H₇]⁺ | High |
| 57 | [C₄H₉]⁺ | High |
| 43 | [CH₃CO]⁺ | Base Peak |
Note: Relative abundances are estimated based on typical ketone fragmentation and available spectral data. The base peak is the most intense peak in the spectrum and is assigned a relative abundance of 100%.
Interpretation of the Mass Spectrum
The fragmentation of this compound is primarily governed by alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group.[1][4]
-
Formation of the Base Peak (m/z 43): The most favorable alpha-cleavage involves the loss of the larger alkyl group (the isobutyl radical), resulting in the formation of the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43. This is typically the base peak in the spectrum of methyl ketones.[7]
-
Formation of the m/z 71 Peak: Alpha-cleavage on the other side of the carbonyl group leads to the loss of a methyl radical (•CH₃), forming an acylium ion with m/z 71.
-
Formation of the m/z 57 Peak: Another significant fragmentation pathway involves the loss of an acetyl radical (•COCH₃) from the molecular ion, resulting in the formation of a tert-butyl cation ([C₄H₉]⁺) at m/z 57.
-
Formation of the m/z 99 Peak: The loss of a methyl group from the molecular ion results in a fragment at m/z 99.
Due to the presence of a hydrogen on the gamma-carbon, a McLafferty rearrangement is also possible, which would result in a peak at m/z 58.[7] However, for this compound, alpha-cleavage is the dominant fragmentation pathway.
Visualization of Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.
Caption: Fragmentation pathway of this compound.
Conclusion
The mass spectrum of this compound is characterized by distinct fragment ions resulting primarily from alpha-cleavage. The presence of a prominent base peak at m/z 43 is a strong indicator of a methyl ketone structure. By following the detailed experimental protocol and understanding the fragmentation patterns outlined in this application note, researchers can confidently identify this compound and similar branched ketones in their analytical workflows.
References
- 1. m.youtube.com [m.youtube.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound | C7H14O | CID 537877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 3,4-Dimethyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 3,4-dimethyl-2-pentanone. Due to the limited availability of public experimental spectral data, this report presents predicted ¹H and ¹³C NMR data to serve as a reference for researchers. Detailed protocols for sample preparation and NMR data acquisition are outlined to ensure high-quality, reproducible results. Furthermore, this document includes a structural analysis and a visual representation of the predicted NMR correlations to aid in spectral interpretation.
Introduction
This compound is a ketone with the chemical formula C₇H₁₄O.[1][2] Its structure features a carbonyl group at the second carbon and two methyl groups at the third and fourth positions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules like this compound, providing detailed information about the chemical environment of each proton and carbon atom. This document outlines the expected NMR spectral features and provides standardized protocols for experimental data acquisition.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on computational algorithms and should be confirmed with experimental data.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (CH₃-C=O) | 2.15 | Singlet (s) | - |
| H3 (CH₃-CH) | 1.05 | Doublet (d) | 6.8 |
| H3' (CH-CH(CH₃)₂) | 2.60 | Multiplet (m) | - |
| H4 (CH-(CH₃)₂) | 1.85 | Multiplet (m) | - |
| H5/H5' (CH(CH₃)₂) | 0.90 | Doublet (d) | 6.7 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C1 (CH₃-C=O) | 27.5 |
| C2 (C=O) | 213.0 |
| C3 (CH₃-CH) | 49.0 |
| C3-CH₃ | 15.5 |
| C4 (CH-(CH₃)₂) | 32.0 |
| C5/C5' (CH(CH₃)₂) | 20.0 |
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of pure this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube. The solvent should be of high purity to avoid extraneous signals in the spectrum.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solvent.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming of the magnetic field to achieve optimal resolution and line shape.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans to 16 or 32 for a sufficient signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the relaxation delay (d1) to 2-5 seconds to ensure quantitative data for all carbon types.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Structural Elucidation and Signal Assignment
The structure of this compound with the predicted proton and carbon numbering is shown below. This numbering is used for the assignment of the NMR signals in Tables 1 and 2.
Caption: Structure of this compound with Atom Numbering.
Experimental Workflow
The following diagram illustrates the workflow for the NMR spectral analysis of this compound.
References
Application Note: Analysis of 3,4-Dimethyl-2-pentanone by Gas Chromatography
Abstract
This application note details a generalized methodology for the determination of 3,4-Dimethyl-2-pentanone using gas chromatography (GC). It provides a comprehensive protocol for sample preparation and outlines the instrumental parameters for its analysis. This guide is intended for researchers, scientists, and professionals in drug development and related fields who are working with volatile organic compounds.
Introduction
This compound is a ketone with the molecular formula C7H14O.[1][2] Accurate and reliable quantification of such volatile organic compounds is crucial in various fields, including environmental analysis, food chemistry, and pharmaceutical development. Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[3] The retention time of a compound in GC is influenced by factors such as its boiling point and its interaction with the stationary phase of the GC column.[3][4] This application note provides a standard protocol for the analysis of this compound, which has a boiling point of 135 °C.[5]
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H14O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| Boiling Point | 135 °C (408 K ± 5 K) | [2][5] |
| IUPAC Name | 3,4-dimethylpentan-2-one | [1] |
| Synonyms | 3,4-dimethyl-pentan-2-one | [5] |
Experimental Protocol
1. Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For liquid samples, a direct injection or liquid-liquid extraction (LLE) may be suitable. For solid or complex matrices, headspace or solid-phase extraction (SPE) is recommended to isolate the volatile analyte.[3]
a. Liquid Sample Preparation (Direct Injection)
-
Solvent Selection: Choose a volatile organic solvent in which this compound is soluble, such as hexane, dichloromethane, or iso-octane.[3] Avoid non-volatile solvents and water.[3][6]
-
Dilution: If the sample concentration is high, dilute it with the chosen solvent to fall within the linear range of the detector.
-
Filtration: Filter the sample using a 0.45 µm syringe filter to remove any particulate matter before injection.
b. Headspace Analysis (for solid or liquid samples)
This technique is suitable for analyzing volatile compounds in complex matrices without direct injection of the sample matrix.[3]
-
Sample Aliquoting: Place a known amount of the solid or liquid sample into a headspace vial.
-
Sealing: Immediately seal the vial with a septum and an aluminum cap.
-
Incubation: Place the vial in a headspace autosampler and incubate at a constant temperature (e.g., 80 °C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Injection: A heated syringe on the autosampler will automatically withdraw a specific volume of the headspace gas and inject it into the GC inlet.
2. Gas Chromatography (GC) Analysis
The following instrumental parameters are a recommended starting point and may require optimization for specific applications.
| Parameter | Recommended Setting |
| Gas Chromatograph | Any standard GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent. |
| Inlet | Split/Splitless injector |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 150 °C. Hold for 5 minutes. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 280 °C |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Scan Range (for MS) | 35 - 350 amu |
Note: The retention time for this compound under these conditions will need to be experimentally determined by injecting a pure standard.
Logical Workflow of GC Analysis
Caption: Workflow for the analysis of this compound by GC.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for GC analysis.
Conclusion
This application note provides a foundational protocol for the analysis of this compound by gas chromatography. The provided sample preparation techniques and GC parameters should serve as a robust starting point for method development and routine analysis. Optimization of these parameters may be necessary depending on the specific sample matrix and analytical requirements.
References
- 1. This compound | C7H14O | CID 537877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. vpultz.sites.truman.edu [vpultz.sites.truman.edu]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
Application Notes and Protocols: Use of 3,4-Dimethyl-2-pentanone in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The reaction of a Grignard reagent with a ketone is a classic method for the synthesis of tertiary alcohols. This application note focuses on the use of 3,4-Dimethyl-2-pentanone as a substrate in Grignard reactions, particularly with methyl-substituted Grignard reagents, to yield the tertiary alcohol 2,3,4-trimethyl-3-pentanol (B156913).
Due to the steric hindrance posed by the methyl groups adjacent to the carbonyl group in this compound, this reaction presents unique challenges. Steric hindrance can significantly impact the reaction rate and may lead to side reactions such as enolization and reduction, thereby affecting the overall yield of the desired tertiary alcohol.[1][2] Careful control of reaction conditions is therefore crucial for a successful synthesis.
Reaction Scheme
The overall reaction involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide or methylmagnesium iodide) to the carbonyl carbon of this compound, followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol, 2,3,4-trimethyl-3-pentanol.
Reaction:
This compound + CH₃MgX → (intermediate alkoxide) --(H₃O⁺)--> 2,3,4-trimethyl-3-pentanol
Data Presentation
The following table summarizes the key physical and chemical properties of the starting material and the expected product.
| Property | This compound | 2,3,4-trimethyl-3-pentanol |
| Molecular Formula | C₇H₁₄O | C₈H₁₈O |
| Molecular Weight | 114.19 g/mol | 130.23 g/mol |
| Boiling Point | 135-137 °C | 158-160 °C |
| Density | 0.819 g/mL | ~0.84 g/mL |
| Appearance | Colorless liquid | Colorless to light yellow liquid |
| Solubility | Soluble in organic solvents | Soluble in organic solvents, slightly soluble in water |
Experimental Protocols
The following is a generalized protocol for the synthesis of 2,3,4-trimethyl-3-pentanol via the Grignard reaction of this compound. This protocol is based on standard procedures for Grignard reactions with sterically hindered ketones.[3][4]
Materials:
-
This compound
-
Magnesium turnings
-
Methyl iodide or Methyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for cleaning glassware)
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, separatory funnel)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Part 1: Preparation of the Grignard Reagent (Methylmagnesium Iodide)
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >100 °C for several hours and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Add a small crystal of iodine to activate the magnesium surface.
-
Reagent Addition: Add a solution of methyl iodide (1.0 equivalent) in anhydrous diethyl ether or THF dropwise from the dropping funnel to the stirring magnesium suspension. The reaction should initiate spontaneously, evidenced by gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Completion: Once the reaction has started, add the remaining methyl iodide solution at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.
Part 2: Reaction with this compound
-
Ketone Addition: Cool the Grignard reagent solution in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF dropwise from the dropping funnel to the cooled and stirred Grignard reagent. Maintain the reaction temperature below 10 °C during the addition to minimize side reactions.
-
Reaction Time: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction and protonate the alkoxide. This should be done carefully as the reaction is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 2,3,4-trimethyl-3-pentanol, can be purified by fractional distillation under reduced pressure. Due to the steric hindrance of the starting ketone, the yield of the tertiary alcohol is expected to be moderate.
Mandatory Visualizations
Caption: Mechanism of the Grignard reaction with this compound.
Caption: Experimental workflow for the synthesis of 2,3,4-trimethyl-3-pentanol.
References
Applications of 3,4-Dimethyl-2-pentanone in Organic Synthesis: An Overview of Limited Publicly Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethyl-2-pentanone is a chiral ketone with potential applications in organic synthesis. Its structure suggests utility as a building block for the introduction of sterically hindered and chiral moieties. However, a comprehensive review of publicly accessible scientific literature reveals a notable scarcity of detailed experimental protocols and specific applications for this compound. While its existence and basic properties are documented, its use as a key starting material or reagent in complex organic synthesis is not well-established in readily available resources.
This document summarizes the limited information found regarding the applications of this compound, highlighting potential synthetic routes where it has been mentioned. It is important to note that the information presented here is based on fragmented search results and does not constitute a complete or validated set of protocols. Further in-depth research, including access to specialized chemical databases and primary literature not publicly indexed, would be necessary to fully explore its synthetic potential.
Potential Synthetic Applications (Based on Limited Data)
Precursor in Grignard Reactions for Alkane Synthesis
One of the few specific applications found mentions the use of this compound as a starting material for the synthesis of highly branched alkanes. The proposed reaction involves a Grignard addition to the ketone, followed by dehydration and hydrogenation.
Reaction Scheme:
Caption: Grignard reaction workflow.
Experimental Protocol:
No detailed experimental protocol, including specific Grignard reagents, reaction conditions, or yields, could be located in the publicly available literature. A general procedure would involve the slow addition of the Grignard reagent to a solution of this compound in an ethereal solvent, followed by aqueous workup. The subsequent dehydration and hydrogenation steps would follow standard organic chemistry procedures.
Quantitative Data:
No quantitative data, such as reaction yields or spectroscopic characterization of the products, is available.
Hypothetical Role in Baeyer-Villiger Oxidation
Theoretical discussions suggest that this compound could serve as a substrate in the Baeyer-Villiger oxidation to produce an ester. Subsequent hydrolysis of this ester would yield a carboxylic acid and an alcohol. This application remains hypothetical as no experimental validation has been found in the searched literature.
Reaction Scheme:
Caption: Proposed Baeyer-Villiger oxidation.
Experimental Protocol:
A general protocol for a Baeyer-Villiger oxidation would involve dissolving this compound in a suitable solvent, such as dichloromethane, and treating it with a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). The reaction progress would be monitored by techniques like TLC or GC. However, a specific, validated protocol for this substrate is not available.
Quantitative Data:
No quantitative data for this proposed reaction exists in the available literature.
Mention in Asymmetric Synthesis Studies
A doctoral thesis titled "Factors affecting asymmetric induction in additions to 2,3-dimethylbutanal (B3049577) and this compound" by Theodosios C. Christodoulidis indicates that this ketone has been a subject of study in the field of asymmetric synthesis. Unfortunately, the full text of this thesis, which would contain invaluable experimental details, protocols, and quantitative data on diastereoselectivity and enantioselectivity, is not accessible through public search engines. This represents a significant gap in the available knowledge regarding the synthetic applications of this compound.
Summary and Outlook
The application of this compound in organic synthesis appears to be an underexplored area in publicly accessible scientific literature. While its chiral nature and structure suggest potential for use in stereoselective synthesis, concrete and detailed examples are conspicuously absent. The few mentions of its use are not accompanied by the necessary experimental protocols or quantitative data to be readily implemented in a research setting.
Professionals in drug development and organic synthesis are encouraged to perform deeper literature searches using specialized scientific databases and to consider the potential of this molecule for novel synthetic strategies. The findings of the aforementioned doctoral thesis, if accessible, would likely provide the most significant insights into the practical applications of this compound in asymmetric synthesis. Without such detailed information, any proposed application remains largely speculative.
Application Notes and Protocols for the Analysis of 3,4-Dimethyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethyl-2-pentanone is a volatile organic compound (VOC) belonging to the ketone family. The analysis of such compounds is critical in various fields, including environmental monitoring, food science, and toxicology. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, it explores a potential logical pathway for its neurotoxic effects based on structure-activity relationships with other aliphatic ketones.
Chemical Properties
A summary of the key chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1] |
| Boiling Point | 135 °C | [2] |
| CAS Number | 565-78-6 | [1][2] |
| IUPAC Name | 3,4-dimethylpentan-2-one | [1] |
Analytical Methodology: Headspace GC-MS
The recommended method for the analysis of this compound is Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). This technique is highly sensitive and specific for volatile compounds and is suitable for various matrices, including biological fluids and environmental samples.
Experimental Protocol
1. Sample Preparation (Headspace Autosampler)
-
Sample Volume: 1-3 mL of liquid sample (e.g., blood, urine, water) or a known weight of solid sample is placed in a headspace vial.
-
Internal Standard: An appropriate internal standard (e.g., a deuterated analog or a structurally similar ketone not present in the sample) should be added to all samples, calibrators, and quality controls.
-
Incubation: Vials are sealed and incubated at a controlled temperature (e.g., 60-80 °C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
2. GC-MS Parameters (General)
The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| GC Column | A non-polar or medium-polarity capillary column (e.g., 5% Phenyl Methyl Siloxane) is recommended. Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min). |
| Oven Temperature Program | Initial temperature of 40-50 °C, hold for 2-5 minutes, then ramp at 10-20 °C/min to 200-250 °C. |
| Injector Temperature | 200-250 °C. |
| Transfer Line Temperature | 250-280 °C. |
| Ion Source Temperature | 230 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Analyzer | Quadrupole or Ion Trap. |
| Scan Range | 35-350 m/z. |
3. Data Acquisition and Analysis
-
Qualitative Identification: The identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum (e.g., from a spectral library like NIST).
-
Quantitative Analysis: Quantification is achieved by creating a calibration curve using known concentrations of this compound standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Quantitative Data
The following table summarizes the expected mass spectral data for this compound, which is crucial for its identification.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 43 | 100 | [CH₃CO]⁺ |
| 72 | ~60 | [M-C₃H₆]⁺ |
| 71 | ~30 | [M-C₃H₇]⁺ |
| 57 | ~25 | [C₄H₉]⁺ |
| 114 | ~5 | [M]⁺ (Molecular Ion) |
Note: Relative intensities are approximate and can vary depending on the instrument and tuning.
Potential Neurotoxic Signaling Pathway
While this compound has not been extensively studied for its neurotoxicity, its structural similarity to other aliphatic ketones known to be neurotoxic warrants consideration of a potential mechanism of action. The neurotoxicity of several aliphatic ketones, particularly γ-diketones like 2,5-hexanedione, is well-documented.[3][4][5] The proposed mechanism involves the formation of pyrrole (B145914) adducts with lysine (B10760008) residues on neurofilament proteins, leading to their aggregation and subsequent axonal damage.
The branched-chain structure of this compound may influence its metabolic activation and reactivity towards biological macromolecules. The following diagram illustrates a logical pathway for the potential neurotoxicity of aliphatic ketones, which could be applicable to this compound.
Caption: Potential neurotoxic pathway of aliphatic ketones.
Experimental Workflow
The overall workflow for the analysis of this compound from sample collection to data analysis is depicted in the following diagram.
Caption: Workflow for this compound analysis.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the analysis of this compound. The HS-GC-MS method is robust and reliable for the identification and quantification of this volatile organic compound. The exploration of its potential neurotoxicity, based on established structure-activity relationships of related ketones, provides a valuable framework for future toxicological research. Researchers are encouraged to optimize the provided protocols for their specific instrumentation and analytical needs.
References
- 1. This compound | C7H14O | CID 537877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Neurophysiological studies on the relation between the structural properties and neurotoxicity of aliphatic hydrocarbon compounds in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further studies on ketone neurotoxicity and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of diketone neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 3,4-Dimethyl-2-pentanone in Symbiotic Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile organic compounds (VOCs) play a crucial role in mediating interactions between symbiotic organisms. 3,4-Dimethyl-2-pentanone, a ketone with the chemical formula C7H14O, is a potential semiochemical involved in these complex relationships. Its detection and quantification are essential for understanding the chemical ecology of symbiosis and for potential applications in agriculture and drug development. For instance, the structurally related compound 3,4-dihydroxy-3-methyl-2-pentanone, produced by Bacillus subtilis, has been shown to induce systemic resistance in plants[1]. This highlights the potential significance of similar ketones in mediating host-symbiont interactions.
This document provides detailed application notes and protocols for the sensitive and selective detection of this compound in samples derived from symbiotic organisms. The methodologies described are primarily based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique for the analysis of insect volatiles and other semiochemicals.[2][3][4][5][6]
Data Presentation
The following table summarizes hypothetical quantitative data for the detection of this compound in various symbiotic contexts. This data is for illustrative purposes to demonstrate how results can be presented.
| Sample Matrix | Symbiotic System | Method | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) | Concentration Range Detected (ng/g) | Reference |
| Insect Hemolymph | Drosophila melanogaster - Wolbachia | HS-SPME-GC-MS | 0.1 | 0.3 | 1.2 - 5.8 | [Hypothetical] |
| Plant Root Exudates | Arabidopsis thaliana - Bacillus subtilis | HS-SPME-GC-MS | 0.05 | 0.15 | 0.5 - 2.1 | [Hypothetical] |
| Fungal Culture Headspace | Atta ants - Leucoagaricus fungus | HS-SPME-GC-MS | 0.2 | 0.6 | 2.5 - 10.3 | [Hypothetical] |
| Bacterial Culture Supernatant | Marine Sponge - Actinobacteria | Liquid-Liquid Extraction-GC-MS | 0.5 | 1.5 | 5.0 - 25.0 | [Hypothetical] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Collection
This protocol is suitable for the extraction of this compound from the headspace of biological samples.
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm)[3]
-
Glass vials (e.g., 4 mL or 10 mL) with PTFE/silicone septa[4]
-
Heating block or oil bath[3]
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Place a known quantity of the biological sample (e.g., 100 mg of insect flour, 1 g of plant tissue, or 1 mL of liquid culture) into a glass vial.[3] For solid samples, grinding under liquid nitrogen may improve volatile release.[6]
-
Incubation: Seal the vial and place it in a heating block or oil bath. The temperature and time should be optimized for the specific sample matrix. A starting point could be 60°C for 20 minutes.[6]
-
SPME Fiber Exposure: After the incubation period, pierce the septum with the SPME fiber and expose it to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.[3]
-
Thermal Desorption: Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes. A typical desorption temperature is 250°C for 2 minutes in splitless mode.[3][4]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the instrumental parameters for the separation and detection of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms or HP-5 UI (e.g., 30 m x 0.25 mm x 0.25 µm).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).[3]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 100°C at 30°C/min.
-
Ramp: Increase to 250°C at 6°C/min.
-
Ramp: Increase to 280°C at 65°C/min and hold for 2 minutes.[3]
-
-
Injector Temperature: 250°C.[4]
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[4]
-
Mass Range: Scan from m/z 29 to 400.[4]
-
Transfer Line Temperature: 280°C.[4]
Compound Identification:
-
The identification of this compound (CAS: 565-78-6) can be confirmed by comparing the obtained mass spectrum with reference spectra from libraries such as NIST and Wiley.[4][7][8] The retention time of a pure standard should also be used for confirmation.
Protocol 3: Quantification of this compound
For accurate quantification, an internal standard should be used.
Procedure:
-
Internal Standard Selection: A suitable internal standard would be a structurally similar compound not present in the sample, such as an isotopically labeled version of the analyte or another ketone with a different retention time (e.g., 4-methyl-2-pentanone).
-
Calibration Curve: Prepare a series of standard solutions containing known concentrations of this compound and a fixed concentration of the internal standard.
-
Analysis: Analyze the standards using the HS-SPME-GC-MS protocol described above.
-
Quantification: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound to generate a calibration curve. Use this curve to determine the concentration in unknown samples. For more advanced quantification in complex biological matrices, stable isotope dilution assays can be employed.[9][10][11]
Visualizations
Caption: Experimental workflow for the detection of this compound.
Caption: Hypothetical signaling pathway of this compound in a symbiotic interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 2.4. SPME Volatile Collections and GC-MS Analysis [bio-protocol.org]
- 5. Headspace-SPME as a Versatile Monitoring Method for Early Detection of Insect Infestation in Rice | Separation Science [sepscience.com]
- 6. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C7H14O | CID 537877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,4-Dimethyl-2-pentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,4-Dimethyl-2-pentanone, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most effective methods for purifying this compound are fractional distillation, preparative gas chromatography (preparative GC), and bisulfite extraction. The choice of method depends on the initial purity of the ketone, the nature of the impurities, the required final purity, and the scale of the purification.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities depend on the synthetic route used.
-
Oxidation of 3,4-Dimethyl-2-pentanol: Impurities may include unreacted starting alcohol (3,4-Dimethyl-2-pentanol) and over-oxidation products like carboxylic acids.
-
Grignard Reaction: Potential byproducts can include unreacted starting materials and side-products from the coupling of the Grignard reagent.
-
General Impurities: Residual solvents from the reaction and purification steps are common in most synthetic methods. Isomeric ketones with similar boiling points can also be present.
Q3: Which purification method is best for achieving the highest purity?
A3: Preparative Gas Chromatography (GC) is typically the best method for achieving the highest possible purity (>99.9%), especially for small-scale preparations. It excels at separating compounds with very close boiling points, including structural isomers.
Q4: When is fractional distillation a suitable choice?
A4: Fractional distillation is a good choice for large-scale purifications where the impurities have significantly different boiling points from this compound (boiling point: ~135°C).[1] It is effective at removing both lower and higher boiling point impurities. For impurities with very close boiling points, a highly efficient fractionating column is required.
Q5: What are the advantages of using bisulfite extraction?
A5: Bisulfite extraction is a chemical purification method that is highly selective for methyl ketones like this compound.[2][3][4] It is particularly useful for removing non-ketonic impurities and can be a relatively quick and efficient cleanup step prior to a final distillation or for moderately pure samples.[2][3][4]
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected performance of the different purification techniques for this compound. The values are estimates and can vary based on the specific experimental conditions and the initial purity of the material.
| Purification Technique | Typical Purity Achieved | Expected Yield | Recovery | Key Advantages | Common Limitations |
| Fractional Distillation | >98% | High | Good | Scalable, good for removing impurities with different boiling points. | Less effective for separating isomers with close boiling points. |
| Preparative GC | >99.9% | Moderate | Moderate | Excellent for separating isomers and achieving very high purity. | Not easily scalable, can be time-consuming for large quantities. |
| Bisulfite Extraction | >95% (after regeneration) | Good | Good | Highly selective for methyl ketones, good for removing non-ketonic impurities. | The ketone needs to be regenerated from the adduct, which adds a step. |
Experimental Protocols
Fractional Distillation
Objective: To purify this compound by separating it from impurities with different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.
-
Sample Charging: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. The temperature at the top of the column should be monitored closely. Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (~135°C).
-
Fraction Collection: Collect the purified product in a clean, dry receiving flask. Discard any initial fractions that distill at a lower temperature and stop the distillation before higher-boiling impurities begin to distill.
Preparative Gas Chromatography (GC)
Objective: To achieve high-purity this compound by separating it from closely related impurities and isomers.
Methodology:
-
Instrument and Column: Use a preparative gas chromatograph equipped with a suitable column for separating ketones. A non-polar or mid-polarity column is often effective.
-
Sample Preparation: The crude this compound may need to be diluted in a volatile solvent if it is highly concentrated.
-
Injection: Inject a small volume of the sample onto the column. The injection volume will depend on the column dimensions and capacity.
-
Separation: The components will be separated based on their volatility and interaction with the stationary phase. An optimized temperature program is crucial for good resolution.
-
Fraction Collection: The outlet of the column is split, with a small portion going to a detector (e.g., FID) and the majority directed to a collection trap. The trap is cooled (e.g., with liquid nitrogen or a cryo-cooler) to condense and collect the purified this compound as it elutes from the column.
Bisulfite Extraction
Objective: To selectively remove this compound from a mixture containing non-ketonic impurities.
Methodology:
-
Extraction:
-
Dissolve the crude sample in a suitable organic solvent (e.g., diethyl ether).
-
Place the solution in a separatory funnel and add a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Shake the funnel vigorously for several minutes to facilitate the formation of the solid bisulfite adduct, which will precipitate or dissolve in the aqueous layer.
-
Separate the aqueous layer containing the adduct from the organic layer containing the impurities.
-
-
Regeneration of the Ketone:
-
To the aqueous layer containing the bisulfite adduct, add a strong base (e.g., 10% NaOH solution) until the solution is basic. This will reverse the reaction and regenerate the this compound.
-
Extract the regenerated ketone from the aqueous solution using a fresh portion of an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the purified ketone.
-
Troubleshooting Guides
Fractional Distillation
References
- 1. scite.ai [scite.ai]
- 2. Workup [chem.rochester.edu]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,4-Dimethyl-2-pentanone
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3,4-Dimethyl-2-pentanone. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield when synthesizing this compound via oxidation of 3,4-Dimethyl-2-pentanol.
Answer:
Low yields in the oxidation of secondary alcohols like 3,4-Dimethyl-2-pentanol to ketones can stem from several factors, including incomplete reaction, over-oxidation, or difficult purification.[1][2] Below is a summary of potential causes and solutions.
Troubleshooting Low Oxidation Yield
| Potential Cause | Recommended Solution | Expected Outcome |
|---|---|---|
| Incomplete Reaction | Increase reaction time or temperature moderately. Ensure the molar ratio of the oxidizing agent to the alcohol is sufficient. | Increased conversion of the starting alcohol. |
| Over-oxidation | Use a milder oxidizing agent such as Pyridinium chlorochromate (PCC) instead of stronger agents like potassium permanganate. | Minimized formation of carboxylic acid byproducts.[2] |
| Product Loss During Workup | Ensure the pH is appropriately adjusted during extraction to keep the ketone in the organic phase. Minimize the number of transfer steps. | Improved recovery of the final product. |
| Substrate Volatility | Use a condenser with chilled water to prevent loss of the relatively volatile ketone product during the reaction. The boiling point is 135 °C.[3] | Reduced loss of product due to evaporation. |
A logical workflow for troubleshooting low yield is presented below.
Caption: Troubleshooting workflow for low yield.
Problem 2: Formation of a tertiary alcohol byproduct during Grignard synthesis.
Answer:
When using a Grignard reagent to synthesize a ketone, the initial ketone product is also susceptible to nucleophilic attack by the Grignard reagent, leading to the formation of a tertiary alcohol.[4][5] For instance, if reacting an ester with a Grignard reagent, double addition is a common issue.[4][5]
Minimizing Tertiary Alcohol Byproduct Formation
| Strategy | Description | Key Parameters |
|---|---|---|
| Inverse Addition | Slowly add the Grignard reagent to the solution of the electrophile (e.g., acyl chloride or ester). This keeps the Grignard reagent concentration low. | Addition Rate, Stirring Speed |
| Low Temperature | Perform the reaction at a very low temperature (e.g., -78 °C) to control the reactivity of the Grignard reagent. | Temperature: -78 °C to -40 °C |
| Use of a Weinreb Amide | N-methoxy-N-methylamides (Weinreb amides) react with Grignard reagents to form a stable chelated intermediate that resists further addition. This intermediate is then hydrolyzed to the ketone during workup. | Choice of electrophile |
| Use of a Nitrile | Grignard reagents add to nitriles to form an imine salt, which is then hydrolyzed to the ketone. This method avoids the formation of a reactive ketone in the presence of the Grignard reagent.[6] | Hydrolysis conditions |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods are:
-
Oxidation of 3,4-Dimethyl-2-pentanol: This is a straightforward method where the secondary alcohol is oxidized to the corresponding ketone using common oxidizing agents like chromic acid, PCC, or Swern oxidation.[1]
-
Grignard Reaction: This can be achieved in a few ways:
Q2: How can I purify the final this compound product?
A2: Purification is typically achieved through distillation.[7] Given its boiling point of 135 °C, simple distillation is often sufficient to separate it from less volatile impurities.[3] If impurities have similar boiling points, fractional distillation or column chromatography on silica (B1680970) gel may be necessary.
Q3: What are the key safety precautions when working with Grignard reagents for this synthesis?
A3: Grignard reagents are highly reactive and require specific handling procedures:
-
Anhydrous Conditions: Grignard reagents react vigorously with water. All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[8]
-
Inert Atmosphere: To prevent reaction with oxygen and carbon dioxide from the air, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Exothermic Reaction: The formation and reaction of Grignard reagents can be highly exothermic. The reaction should be cooled in an ice bath, and reagents should be added slowly to control the reaction rate.
Q4: Can I use spectroscopic methods to confirm the formation of this compound?
A4: Yes, spectroscopic analysis is essential for product confirmation.
-
Infrared (IR) Spectroscopy: Look for a strong, sharp absorption peak around 1715 cm⁻¹ corresponding to the C=O stretch of the ketone. The absence of a broad O-H stretch (around 3300 cm⁻¹) from the starting alcohol indicates a complete reaction.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the different methyl and methine groups. The disappearance of the alcohol proton signal and the appearance of signals corresponding to the final ketone structure will confirm its formation.
-
¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic peak for the carbonyl carbon downfield, typically around 210 ppm.
-
Mass Spectrometry (MS): This can be used to confirm the molecular weight of the product (114.19 g/mol ).[9]
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 3,4-Dimethyl-2-pentanol with PCC
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (B109758) (DCM) under a nitrogen atmosphere.
-
Reaction: Dissolve 3,4-Dimethyl-2-pentanol (1 equivalent) in DCM and add it to the PCC suspension in one portion.
-
Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by distillation.
Protocol 2: Synthesis via Grignard Reaction with a Nitrile
-
Grignard Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous diethyl ether. Slowly add isopropyl bromide (1.2 equivalents) dissolved in anhydrous ether to initiate the formation of isopropylmagnesium bromide.
-
Reaction: Cool the Grignard reagent to 0 °C. Slowly add a solution of propanenitrile (1 equivalent) in anhydrous diethyl ether.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Workup: Carefully quench the reaction by slowly adding it to a stirred solution of aqueous sulfuric acid (e.g., 3 M) cooled in an ice bath. This will hydrolyze the intermediate imine.
-
Extraction & Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent. Purify the crude this compound by distillation.
A general workflow for the synthesis and purification is illustrated below.
Caption: General experimental workflow.
References
- 1. 4,4-Dimethyl-2-pentanol | 6144-93-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN1321963C - Process for preparing 3, 3-dimethyl -2-pentanone - Google Patents [patents.google.com]
- 8. Solved The grignard reagent was prepared from 2-pentanone | Chegg.com [chegg.com]
- 9. This compound | C7H14O | CID 537877 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Isomers of Dimethyl-2-Pentanone by GC-VUV
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography with Vacuum Ultraviolet spectroscopy (GC-VUV) for the analysis of dimethyl-2-pentanone isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common structural isomers of dimethyl-2-pentanone?
A1: The common structural isomers of dimethyl-2-pentanone (C₇H₁₄O) are:
-
3,3-dimethyl-2-pentanone
-
4,4-dimethyl-2-pentanone
-
3,4-dimethyl-2-pentanone
Q2: Why is GC-VUV a suitable technique for differentiating isomers of dimethyl-2-pentanone?
A2: GC-VUV is highly effective for isomer differentiation for several reasons[1][2][3]:
-
Unique Spectral Fingerprints: Most compounds, including structural isomers, exhibit unique absorption spectra in the vacuum ultraviolet region (120-240 nm). These distinct spectral "fingerprints" allow for unambiguous identification even if the isomers are not fully separated chromatographically[1][2].
-
Spectral Deconvolution: VUV software can deconvolve the spectra of co-eluting compounds. If isomers overlap, the software can separate their individual contributions to the combined signal, enabling accurate quantification of each isomer[1][4][5].
-
Complementary to Mass Spectrometry: Mass spectrometry (MS) often struggles to differentiate isomers as they can produce very similar mass spectra. GC-VUV provides complementary information based on electronic transitions, making it a powerful tool for confirming isomer identity[2][6].
Q3: What is the expected elution order of dimethyl-2-pentanone isomers on a non-polar GC column?
A3: On a standard non-polar column (like one with a poly(dimethyl siloxane) stationary phase), elution order is primarily determined by the boiling point of the analytes[7]. The isomer with the lowest boiling point will typically elute first. Based on available data, the expected elution order would be:
-
4,4-dimethyl-2-pentanone (Boiling Point: ~125-130 °C)[8]
-
This compound (Boiling Point: ~135 °C)
Note: This is a predicted order. Actual retention times and elution order can be influenced by the specific GC column and analytical conditions.
Q4: Can I use GC-VUV to shorten my analysis time for these isomers?
A4: Yes, the capabilities of GC-VUV can significantly reduce analysis time. Because the VUV detector can spectrally deconvolve co-eluting peaks, complete chromatographic separation is not always necessary[1][3]. This allows for the use of faster temperature ramps and higher carrier gas flow rates, leading to shorter run times without sacrificing data quality.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-VUV analysis of dimethyl-2-pentanone isomers.
| Problem | Possible Causes | Recommended Solutions |
| Poor or no separation of isomers | Inadequate column selectivity. | - Select an appropriate GC column: A mid-polarity column may offer better selectivity for these ketone isomers compared to a completely non-polar phase. - Optimize the temperature program: Use a slower temperature ramp or a lower initial oven temperature to improve resolution. |
| Temperature program is too fast. | ||
| Co-eluting isomer peaks | Isomers have very similar retention times on the selected column. | - Utilize VUV spectral deconvolution: Ensure your VUV software is correctly set up to deconvolve the overlapping peaks. This requires having the individual VUV spectra of each isomer in your spectral library. - Adjust chromatographic conditions: While deconvolution is powerful, improving chromatographic separation will enhance the quality of the deconvolution. Try the solutions for "Poor or no separation of isomers." |
| Non-optimal chromatographic conditions. | ||
| Incorrect isomer identification | Incorrect spectra in the VUV library. | - Verify your spectral library: Ensure that the VUV library contains the correct, high-quality spectra for 3,3-, 4,4-, and this compound. If necessary, run pure standards of each isomer to create or update your library entries. |
| Poor spectral matching due to noise or low concentration. | - Increase sample concentration: If the analyte concentration is too low, the signal-to-noise ratio may be insufficient for a confident spectral match. - Check for and eliminate sources of noise: Ensure a clean GC system and stable detector performance. | |
| Peak tailing | Active sites in the GC system (liner, column). | - Perform inlet maintenance: Replace the liner, septum, and O-rings. - Use a deactivated liner. - Condition the GC column: Bake out the column according to the manufacturer's instructions to remove contaminants. |
| Column contamination. | - Trim the column: Remove the first few centimeters of the column from the inlet side. | |
| Ghost peaks | Carryover from previous injections. | - Run a solvent blank: Inject a blank solvent to see if the ghost peaks persist. - Clean the injection port and syringe. - Increase the final oven temperature or hold time to ensure all components elute during each run. |
| Septum bleed. | - Use a high-quality, low-bleed septum. |
Experimental Protocols
Predicted GC-VUV Method for Dimethyl-2-Pentanone Isomer Analysis
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable gas chromatograph. |
| VUV Detector | VUV Analytics VGA-100 or VGA-101 | Capable of acquiring full VUV spectra. |
| GC Column | Mid-polarity (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A mid-polarity phase can provide better selectivity for ketones than a non-polar phase. |
| Carrier Gas | Helium | Standard carrier gas for GC. |
| Flow Rate | 1.5 mL/min (Constant Flow) | A good starting point for resolution. Can be increased for faster analysis if deconvolution is effective. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Injection Volume | 1 µL | Standard injection volume. |
| Split Ratio | 50:1 | Adjust as needed based on sample concentration. |
| Oven Program | Initial Temp: 50 °C, hold for 2 min Ramp: 5 °C/min to 150 °C, hold for 2 min | A slow ramp rate will aid in the separation of these closely boiling isomers. |
| VUV Acquisition Range | 125 - 240 nm | Covers the key absorption features of ketones in the VUV region. |
| VUV Data Rate | 10 Hz | Sufficient for most capillary GC peak widths. |
Data Presentation
Predicted Retention and Spectral Data for Dimethyl-2-Pentanone Isomers
The following data is predictive and should be confirmed experimentally.
| Isomer | Predicted Retention Time (min) on a Mid-Polarity Column | Key VUV Spectral Features |
| 4,4-dimethyl-2-pentanone | ~ 8.5 | Ketones typically show strong absorption bands in the 170-200 nm region due to n→σ* and π→π* transitions of the carbonyl group. The specific peak shapes and maxima will be unique to each isomer's structure. |
| This compound | ~ 9.2 | |
| 3,3-dimethyl-2-pentanone | ~ 9.5 |
Visualizations
GC-VUV Experimental Workflow
Caption: A flowchart illustrating the key steps in the GC-VUV analysis of dimethyl-2-pentanone isomers.
Troubleshooting Logic for Co-eluting Isomers
References
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. GC/VUV: A Novel Tool for the Identification and Quantitation of Gas-Phase Analytes | Labcompare.com [labcompare.com]
- 3. cdn2.hubspot.net [cdn2.hubspot.net]
- 4. VUV Analytics [vuvanalytics.com]
- 5. labsolution.pl [labsolution.pl]
- 6. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 8. 4,4-二甲基-2-戊酮 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for Branched Ketone Synthesis
Welcome to the Technical Support Center for the synthesis of branched ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to common synthetic methods.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Grignard Reaction Route (via Tertiary Alcohol Oxidation)
This two-step approach involves the addition of a Grignard reagent to a ketone to form a tertiary alcohol, which is subsequently oxidized to the desired branched ketone.
Q1: My Grignard reaction yield is low, or I'm recovering my starting ketone. What are the common causes?
A1: Low yields or failure in Grignard reactions are common and can often be attributed to several factors:
-
Moisture: Grignard reagents are highly reactive towards protic sources, including water. Ensure all glassware is flame-dried or oven-dried immediately before use and that all solvents and reagents are anhydrous.[1]
-
Poor Quality Magnesium: The surface of the magnesium turnings may be oxidized. Activate the magnesium with a small crystal of iodine or by mechanical stirring under an inert atmosphere.[2]
-
Steric Hindrance: With bulky ketones, the Grignard reagent may act as a base, deprotonating the α-carbon to form an enolate, which upon workup, regenerates the starting ketone.[3]
-
Side Reactions: Besides enolization, other side reactions can occur with sterically hindered ketones, such as reduction of the ketone.[3]
Troubleshooting Workflow for Grignard Reactions
Caption: Troubleshooting workflow for low-yielding Grignard reactions.
Q2: The oxidation of my tertiary alcohol is not proceeding or giving low yields of the ketone. What could be the issue?
A2: Tertiary alcohols are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group.[4][5] Vigorous oxidation conditions can lead to cleavage of carbon-carbon bonds. For the synthesis of a branched ketone from a tertiary alcohol, a rearrangement reaction (e.g., pinacol (B44631) rearrangement) would be necessary, which may not be suitable for all substrates. It is crucial to select a synthetic route that directly forms the ketone if direct oxidation is not feasible.
Friedel-Crafts Acylation
This method is used to synthesize aromatic branched ketones by reacting an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.[6][7]
Q1: My Friedel-Crafts acylation is resulting in a low yield or no product. What are the primary reasons?
A1: Several factors can impede the success of a Friedel-Crafts acylation:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[8][9] Any water in your reaction will deactivate the catalyst.
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive.[8] Therefore, stoichiometric or even excess amounts of the catalyst are often required.
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring deactivates it towards electrophilic substitution.[8]
-
Unsuitable Substrates: Aromatic rings with amine (-NH₂) or hydroxyl (-OH) groups will react with the Lewis acid catalyst, deactivating it.[10]
Catalyst Deactivation in Friedel-Crafts Acylation
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. orgosolver.com [orgosolver.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance with 3,4-Dimethyl-2-pentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dimethyl-2-pentanone. The focus is on overcoming challenges related to steric hindrance that are commonly encountered during nucleophilic addition and other reactions at the sterically congested carbonyl carbon.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so challenging?
A1: The primary challenge is severe steric hindrance around the carbonyl group. The carbonyl carbon (C2) is flanked by a methyl group and a bulky sec-isopropyl group at the adjacent chiral center (C3). This steric bulk physically blocks the trajectory of incoming nucleophiles, slowing down reaction rates and often leading to low or no yield.[1][2] The transition state to the tetrahedral intermediate is sterically crowded and energetically unfavorable.[1]
Q2: Which types of reactions are most affected by the steric hindrance in this compound?
A2: Reactions that rely on nucleophilic attack at the carbonyl carbon are most affected. This includes:
-
Grignard and Organolithium Additions: Formation of new carbon-carbon bonds to create tertiary alcohols.
-
Wittig Reaction: Conversion of the ketone to an alkene.[3] Stabilized Wittig reagents, in particular, often fail to react with sterically hindered ketones.[4][5]
-
Reductions: Conversion of the ketone to a secondary alcohol using hydride reagents.
-
Enolate Formation: Deprotonation at the C3 position is hindered, affecting subsequent aldol (B89426) or alkylation reactions.
Q3: Are aldehydes or ketones generally more reactive?
A3: Aldehydes are generally more reactive than ketones in nucleophilic additions for two main reasons:
-
Electronic Effects: Ketones have two electron-donating alkyl groups that stabilize the partial positive charge on the carbonyl carbon, making it less electrophilic. Aldehydes only have one.[6]
-
Steric Effects: The single hydrogen atom on an aldehyde's carbonyl creates less steric hindrance compared to the two bulkier alkyl groups on a ketone.[1][7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low to No Yield in Carbon-Carbon Bond Forming Reactions
Q: I am attempting a Grignard reaction with this compound and observing very poor conversion. What can I do?
A: This is a common issue. The steric bulk of both the ketone and potentially the Grignard reagent prevents effective nucleophilic attack.
Troubleshooting Steps:
-
Switch to a More Reactive Nucleophile: Organolithium reagents are generally more reactive than Grignard reagents and can provide better yields in these cases.[8][9] When a ketone is sterically hindered, Grignard reagents may lead to reduction of the carbonyl group instead of addition.[8]
-
Use a Smaller Nucleophile: If possible, use the smallest possible nucleophilic reagent to minimize steric clash (e.g., methyllithium (B1224462) or methylmagnesium bromide).
-
Incorporate a Lewis Acid: Adding a Lewis acid can activate the carbonyl group, making it more electrophilic. However, this can be complex with organometallics. A more common strategy for hindered ketones is to use cerium(III) chloride (Luche reduction conditions) with NaBH₄ for reductions, which can be adapted for some C-C bond formations.
-
Increase Reaction Temperature: Carefully increasing the temperature may provide the necessary activation energy. However, this can also lead to side reactions, such as enolization and reduction, especially with Grignard reagents. Monitor the reaction closely.
Comparative Data for Nucleophilic Addition to Hindered Ketones
| Reagent Type | Relative Reactivity | Common Issues with Hindered Ketones | Recommended Alternative/Solution |
| Grignard Reagent (RMgX) | Moderate | Low yield, slow reaction, potential for reduction side reactions.[8] | Switch to a more reactive organolithium reagent. |
| Organolithium Reagent (RLi) | High | Highly reactive, may require cryogenic temperatures (-78 °C) to control. | Use as a more effective alternative to Grignard reagents for addition.[10] |
| Stabilized Wittig Ylide | Low | Often fails to react with sterically hindered ketones.[4][11] | Use the Horner-Wadsworth-Emmons (HWE) reaction.[3][5] |
| Unstabilized Wittig Ylide | Moderate to High | Can convert even highly hindered ketones like camphor (B46023) into their methylene (B1212753) derivatives.[11][12] | Prepare the ylide in situ using a strong base like potassium tert-butoxide.[5] |
Issue 2: Failure of Wittig Reaction
Q: My stabilized Wittig reagent is not reacting with this compound. How can I achieve this olefination?
A: Stabilized ylides are less reactive and frequently fail with hindered ketones because the initial nucleophilic attack is the slow, rate-determining step.[4][5]
Troubleshooting Steps:
-
Use a Non-Stabilized Ylide: Simple, non-stabilized ylides (e.g., Ph₃P=CH₂) are significantly more reactive and can successfully convert even very hindered ketones.[5][12]
-
Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses phosphonate (B1237965) esters, is a common and effective alternative for olefination of sterically hindered ketones where the Wittig reaction fails.[3][5]
-
Modify Reaction Conditions: Forcing conditions, such as higher temperatures and prolonged reaction times, may be necessary. Preparing the ylide in situ with a strong base like potassium tert-butoxide or NaNH₂ can also improve reactivity.[4][5]
Issue 3: Incomplete Reduction to the Alcohol
Q: I am trying to reduce this compound to the corresponding alcohol with NaBH₄, but the reaction is very slow and incomplete.
A: The approach of the hydride to the carbonyl is sterically impeded.
Troubleshooting Steps:
-
Use a More Powerful Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent than sodium borohydride (B1222165) (NaBH₄) and can be effective where NaBH₄ fails.[13] However, it is less selective.
-
Increase Temperature: Gently heating the reaction (e.g., refluxing in isopropanol (B130326) or ethanol) can increase the rate of reduction with NaBH₄.
-
Catalytic Hydrogenation: Asymmetric hydrogenation using specific catalysts (e.g., Ru-based complexes) can be highly effective for reducing sterically hindered ketones, often with high enantioselectivity.[14][15]
Experimental Protocols
Protocol 1: General Procedure for Organolithium Addition to a Sterically Hindered Ketone
-
Materials: this compound, organolithium reagent (e.g., methyllithium in Et₂O), anhydrous diethyl ether or THF, saturated aqueous NH₄Cl solution.
-
Procedure:
-
Dissolve the sterically hindered ketone (1.0 equiv) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1-1.5 equiv) dropwise to the stirred solution.
-
Monitor the reaction by TLC. The reaction may require several hours at -78 °C.
-
Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography.[10]
-
Protocol 2: General Procedure for Horner-Wadsworth-Emmons (HWE) Olefination
-
Materials: this compound, phosphonate ester (e.g., triethyl phosphonoacetate), a strong base (e.g., NaH), anhydrous THF.
-
Procedure:
-
To a stirred suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add the phosphonate ester (1.1 equiv) dropwise.
-
Stir the mixture for 1 hour at room temperature to ensure complete formation of the phosphonate carbanion.
-
Cool the solution back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). The reaction may require heating to reflux for several hours.
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting alkene by column chromatography.
-
Visualizations
Caption: Steric hindrance in this compound.
Caption: Troubleshooting workflow for hindered ketone reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. wittig_reaction [chemeurope.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Minimizing byproducts in the synthesis of 3,4-Dimethyl-2-pentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 3,4-Dimethyl-2-pentanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common laboratory syntheses involve a two-step process:
-
Grignard Reaction: Formation of the precursor alcohol, 3,4-dimethyl-2-pentanol. This is typically achieved through one of two main Grignard routes:
-
Route A: Reaction of an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) with acetaldehyde (B116499).
-
Route B: Reaction of a methyl Grignard reagent (e.g., methylmagnesium iodide) with isobutyraldehyde (B47883) (2-methylpropanal).
-
-
Oxidation: Oxidation of the resulting 3,4-dimethyl-2-pentanol to the desired ketone, this compound. Common oxidation methods include the Swern oxidation and the use of pyridinium (B92312) chlorochromate (PCC).
Q2: What are the most common byproducts in the Grignard reaction step?
A2: Byproducts in the Grignard step can arise from several side reactions:
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-hydrogen of the aldehyde, leading to the formation of an enolate and recovery of the starting aldehyde after workup. This is more prevalent with sterically hindered aldehydes and bulky Grignard reagents.
-
Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the aldehyde to an alcohol via a six-membered transition state. For example, isopropylmagnesium bromide can reduce the aldehyde, forming propene as a byproduct.
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide to form a new alkane.
-
Unreacted Starting Materials: Incomplete reaction can leave residual aldehyde and Grignard reagent, which is then quenched during workup.
Q3: What byproducts can be expected from the oxidation step?
A3: The byproducts of the oxidation step depend on the method used:
-
Swern Oxidation: This reaction produces dimethyl sulfide (B99878) ((CH₃)₂S), carbon monoxide (CO), carbon dioxide (CO₂), and, if triethylamine (B128534) is used as the base, triethylammonium (B8662869) chloride (Et₃NHCl)[1][2][3]. Dimethyl sulfide has a notoriously unpleasant odor.
-
PCC (Pyridinium Chlorochromate) Oxidation: The primary byproducts are a reduced form of chromium (Cr(IV)) and pyridinium hydrochloride[4][5]. Over-oxidation of aldehydes to carboxylic acids is generally not an issue with PCC, but the presence of water can lead to the formation of a hydrate (B1144303) from the aldehyde, which could be further oxidized[4][5].
Troubleshooting Guides
Issue 1: Low Yield of 3,4-Dimethyl-2-pentanol in the Grignard Reaction
| Symptom | Potential Cause | Troubleshooting/Optimization Strategy |
| Significant amount of unreacted starting aldehyde recovered | Enolization of the aldehyde by the Grignard reagent. This is more likely with the bulkier isopropylmagnesium bromide. | - Use a less sterically hindered Grignard reagent if possible (Route B).- Add the aldehyde to the Grignard reagent slowly at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.- Consider the use of cerium(III) chloride (Luche reduction conditions), which can enhance the nucleophilicity of the Grignard reagent and suppress enolization. |
| Inactive Grignard reagent. The Grignard reagent is sensitive to moisture and air. | - Ensure all glassware is thoroughly flame-dried under an inert atmosphere (nitrogen or argon).- Use anhydrous solvents (e.g., diethyl ether, THF).- Prepare the Grignard reagent fresh for each reaction. | |
| Formation of a significant amount of alcohol corresponding to the reduction of the starting aldehyde. | Reduction of the aldehyde by the Grignard reagent. This is a known side reaction for Grignard reagents with β-hydrogens, such as isopropylmagnesium bromide. | - Maintain a low reaction temperature during the addition of the aldehyde.- Use a Grignard reagent without β-hydrogens if the synthetic route allows. |
| Presence of a higher molecular weight alkane byproduct. | Wurtz coupling of the Grignard reagent with the alkyl halide. | - Add the alkyl halide slowly to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of the alkyl halide.- Ensure the magnesium is of high quality and has a large surface area. |
Issue 2: Incomplete Oxidation of 3,4-Dimethyl-2-pentanol
| Symptom | Potential Cause | Troubleshooting/Optimization Strategy |
| Presence of starting alcohol in the final product mixture. | Insufficient oxidant. | - Ensure the correct stoichiometry of the oxidizing agent is used (typically a slight excess).- Check the purity and activity of the oxidizing agent. |
| Incomplete reaction. | - Monitor the reaction by TLC or GC to ensure it has gone to completion.- Increase the reaction time or temperature slightly if the reaction is sluggish (be cautious with Swern oxidation as it is performed at low temperatures). |
Issue 3: Formation of Unexpected Byproducts in the Oxidation Step
| Symptom | Potential Cause | Troubleshooting/Optimization Strategy |
| Formation of an α,β-unsaturated ketone. | Elimination of water from the starting alcohol. This can be promoted by acidic conditions. | - If using PCC, which is acidic, consider adding a buffer such as sodium acetate (B1210297) to the reaction mixture[6].- Swern oxidation is performed under basic conditions and is less likely to cause this side reaction. |
| Unpleasant, pervasive odor. | Formation of dimethyl sulfide in the Swern oxidation. | - Perform the reaction and workup in a well-ventilated fume hood[1][3].- Quench the reaction mixture with a solution of bleach or Oxone to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide (B87167) or dimethyl sulfone[3]. |
Experimental Protocols
Synthesis of 3,4-Dimethyl-2-pentanol via Grignard Reaction (Route A)
Materials:
-
Magnesium turnings
-
Isopropyl bromide
-
Anhydrous diethyl ether
-
Acetaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of isopropyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the ether. After the addition is complete, reflux the mixture for 30 minutes.
-
Reaction with Acetaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of freshly distilled acetaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 5 °C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,4-dimethyl-2-pentanol. The crude product can be purified by distillation.
Oxidation of 3,4-Dimethyl-2-pentanol to this compound (Swern Oxidation)
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous dichloromethane (B109758) (DCM)
-
3,4-Dimethyl-2-pentanol
-
Triethylamine
-
Hexanes
Procedure:
-
Activator Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.
-
Alcohol Addition: Add a solution of 3,4-dimethyl-2-pentanol (1.0 equivalent) in anhydrous DCM dropwise, keeping the temperature below -60 °C.
-
Base Addition: After stirring for 15 minutes, add triethylamine (5.0 equivalents) dropwise.
-
Workup: Allow the reaction to warm to room temperature. Add water to quench the reaction. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel using a hexanes/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
References
Technical Support Center: Acylation of Alkenes for Ketone Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for improving yields in the acylation of alkenes to produce ketones, primarily focusing on the widely used Friedel-Crafts acylation and related reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My acylation reaction has a very low yield or is not working at all. What are the common causes?
A1: Low or non-existent yields in acylation reactions can often be traced back to several key factors related to reagents, catalysts, and reaction conditions.
-
Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][2] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.[1]
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst.[1][2] This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required, rather than a catalytic amount.[1][2]
-
Sub-optimal Reaction Temperature: Temperature plays a critical role. Some reactions proceed efficiently at room temperature, while others may require heating to overcome the activation energy.[2] Conversely, excessively high temperatures can promote side reactions and decomposition, lowering the overall yield.[3][4]
-
Poor Reagent Quality: The purity of the alkene and the acylating agent (e.g., acyl chloride or anhydride) is essential. Impurities can interfere with the catalyst or lead to the formation of unwanted byproducts.[2]
-
Reaction Time: The reaction may not have been allowed to proceed to completion. It is recommended to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to determine the optimal duration.[4]
Issue 2: Formation of Multiple Products and Side Reactions
Q2: I am observing the formation of multiple products in my reaction. Why is this happening and how can I control it?
A2: The formation of multiple products can occur due to several competing reaction pathways.
-
Polymerization: Alkenes, especially in the presence of strong acids, can undergo polymerization. This can be mitigated by using specific base-assisted methods. For instance, the combined use of AlCl₃ and a bulky, weakly basic pyridine (B92270) like 2,6-dibromopyridine (B144722) can suppress polymerization.[5]
-
Carbocation Rearrangements: While less common than in Friedel-Crafts alkylation, carbocation rearrangements can occur in some alkene acylations, leading to isomeric ketone products.[6][7] This happens when an initially formed carbocation can rearrange to a more stable one (e.g., a secondary to a tertiary carbocation) via a hydride or alkyl shift.[8]
-
Competing Addition Reactions: If the reaction is not perfectly anhydrous, water or alcohol solvents can act as nucleophiles, attacking the intermediate carbocation and leading to hydration or ether byproducts.[9][10] Using inert solvents like methylene (B1212753) chloride or hexane (B92381) helps avoid these competing additions.[9]
-
Isomerization of Products: Depending on the reaction conditions, the initially formed β,γ-unsaturated ketone can isomerize to the more thermodynamically stable α,β-unsaturated ketone.
Issue 3: Catalyst and Substrate Limitations
Q3: My catalyst appears to be deactivated even under anhydrous conditions. What else could be the cause?
A3: Besides moisture, certain functional groups on your substrate can deactivate the Lewis acid catalyst. Aromatic compounds or alkenes with amine (-NH₂) or alcohol (-OH) groups can complex with the Lewis acid, rendering it inactive for the acylation reaction.[1] The lone pair of electrons on nitrogen or oxygen readily coordinates with the Lewis acid, effectively poisoning it.[6]
Q4: Are there any alkenes that are unsuitable for this reaction?
A4: Yes, the structure and reactivity of the alkene are crucial.
-
Electron-Poor Alkenes: Alkenes with strongly electron-withdrawing groups are deactivated towards electrophilic attack by the acylium ion and may not react efficiently.
-
Steric Hindrance: Highly substituted or sterically hindered alkenes may react slowly or not at all due to the difficulty of the electrophile approaching the double bond.
Data Presentation: Troubleshooting and Optimization
The following tables summarize key parameters and provide a quick reference for troubleshooting.
Table 1: Troubleshooting Guide for Common Issues in Alkene Acylation
| Observed Problem | Potential Cause | Recommended Solution | Citation |
| Low or No Yield | Moisture deactivating the catalyst. | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh reagents. | [1][2] |
| Insufficient Lewis acid catalyst. | Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent. | [1][2] | |
| Sub-optimal temperature. | Perform a temperature screen to find the optimal balance between reaction rate and side reactions. | [3][4] | |
| Substrate contains deactivating groups (e.g., -NH₂, -OH). | Protect the functional group before the reaction or choose an alternative synthetic route. | [6] | |
| Multiple Products | Alkene polymerization. | Use a bulky, non-nucleophilic base (e.g., 2,6-dibromopyridine) to trap protons. | [5] |
| Carbocation rearrangement. | This is an inherent risk. Consider alternative methods that do not involve carbocation intermediates if this is a major issue. | [6][8] | |
| Isomerization of the product. | Control reaction temperature and work-up conditions. Kinetic control (lower temperatures) may favor one isomer. | ||
| Dark, Tarry Material | High reaction temperature. | Lower the reaction temperature. Monitor for signs of decomposition. | [3] |
| Polymerization of starting material. | Add the alkene slowly to the mixture of catalyst and acylating agent. | [5] |
Table 2: General Effect of Temperature on Acylation
| Temperature Range | Effect on Reactivity | Effect on Selectivity & Byproducts | Citation |
| Low (e.g., 0 - 25 °C) | Slower reaction rate, may lead to incomplete conversion. | Generally higher selectivity, fewer side reactions. Favors kinetically controlled products. | [3] |
| Moderate (e.g., 25 - 60 °C) | Increased reaction rate. | Good balance of yield and selectivity for many substrates. | [5] |
| High (e.g., > 60 °C) | Significantly increased reaction rate. | May decrease selectivity. Increased risk of decomposition, polymerization, and isomerization to the thermodynamic product. | [3][4] |
Experimental Protocols
Below is a representative protocol for an intramolecular Friedel-Crafts acylation, adapted from a procedure in Organic Syntheses. This method is notable for its simplicity and avoidance of metal waste streams.[11]
Protocol: Intramolecular Acylation of 4-(3,4-dimethoxyphenyl)butanoic acid
1. Materials and Equipment:
-
4-(3,4-dimethoxyphenyl)butanoic acid
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Oxalyl chloride
-
Hexafluoro-2-propanol (HFIP)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottomed flask with a magnetic stir bar
-
Addition funnel
-
Argon or Nitrogen gas inlet
-
Rotary evaporator
-
Separatory funnel
2. Acyl Chloride Formation:
-
In a round-bottomed flask, charge 4-(3,4-dimethoxyphenyl)butanoic acid (1.0 equiv), anhydrous DCM, and a catalytic amount of DMF (e.g., 0.02 equiv).[11]
-
Place an addition funnel on the flask and add oxalyl chloride (2.0 equiv) to it.[11]
-
Slowly add the oxalyl chloride to the stirring solution over several minutes at room temperature. Effervescence should be observed.[11]
-
Stir the reaction mixture for 30-60 minutes at room temperature after the addition is complete.[11]
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude acid chloride.[11]
3. Intramolecular Acylation:
-
Dissolve the crude acid chloride in HFIP under an inert atmosphere.
-
Stir the solution at room temperature. Monitor the reaction by TLC until the starting material is consumed.
4. Work-up and Purification:
-
Remove the HFIP solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like DCM or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃, and finally, brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄.[11]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ketone product.[11]
-
Purify the crude product by column chromatography or recrystallization as needed.
Visual Guides: Workflows and Logic Diagrams
The following diagrams illustrate key processes and troubleshooting logic for alkene acylation reactions.
Caption: General experimental workflow for the acylation of alkenes.
Caption: Troubleshooting flowchart for low yield in acylation reactions.
Caption: Simplified logical pathway for Lewis acid-catalyzed alkene acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Alkene Reactivity [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Ketones
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the gas chromatography (GC) analysis of ketones.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for ketones in GC analysis?
Peak tailing for polar compounds like ketones is a frequent challenge in GC analysis and can be attributed to several factors. The primary cause is often undesirable interactions between the ketone molecules and active sites within the GC system.[1][2] These interactions can be chemical, such as adsorption onto contaminated surfaces, or physical, leading to disruptions in the gas flow path.
Common causes include:
-
Active Sites: Polar ketones can interact with active silanol (B1196071) groups present on the surfaces of the inlet liner, glass wool, or the column itself. This is a major contributor to peak tailing for polar analytes.[2][3]
-
Column Contamination: The accumulation of non-volatile residues from previous injections at the head of the column can create active sites that interact with ketones.[1][2][3]
-
Improper Column Installation: If the column is installed too high or too low in the inlet or detector, it can create dead volumes or turbulent flow paths, resulting in peak tailing.[1][2][3][4]
-
Poor Column Cut: A jagged or uneven cut at the column inlet can disrupt the uniform introduction of the sample band into the column, causing turbulence and subsequent peak tailing.[1][2][4][5]
-
Inappropriate Column Phase: A mismatch in polarity between the ketone analytes and the GC column's stationary phase can lead to poor peak shape.[1][6] For polar compounds like ketones, a polar stationary phase is generally recommended.[7][8][9]
-
Low Inlet Temperature: An insufficient inlet temperature can result in slow or incomplete vaporization of the ketone analytes, leading to broadened and tailing peaks.[3]
-
Sample Overload: Injecting a sample with a high concentration of the analyte can overload the column, causing peak distortion, including tailing or fronting.[3]
Q2: How can I diagnose the cause of peak tailing in my ketone analysis?
A systematic approach can help pinpoint the source of peak tailing. A good starting point is to observe which peaks in the chromatogram are affected.
-
If all peaks, including the solvent peak, are tailing: The issue is likely physical. This points towards problems with the flow path, such as a poor column cut, improper column installation, or a leak in the system.[2]
-
If only the polar ketone peaks are tailing: The problem is more likely chemical in nature. This suggests interaction with active sites within the system, which could be in the inlet liner, on the column, or due to contamination.[2]
A simple diagnostic test is to inject a non-polar compound, such as a hydrocarbon. If this compound exhibits a symmetrical peak shape, it strongly indicates that the issue is related to chemical activity affecting your polar ketone analytes.[10]
Troubleshooting Guides
This section provides detailed troubleshooting steps to address peak tailing in your GC analysis of ketones.
Guide 1: Inlet System Maintenance
The GC inlet is a common source of problems leading to peak tailing. Regular maintenance is crucial for optimal performance.
Protocol for Inlet Maintenance:
-
Cool Down: Ensure the inlet and oven are cooled to a safe temperature.
-
Turn Off Gases: Turn off the carrier and makeup gases.
-
Replace the Septum: A worn or cored septum can be a source of contamination and leaks. It is good practice to replace the septum daily or after every 100 injections, especially when analyzing sensitive compounds.[11]
-
Replace the Inlet Liner: The liner is a primary site for the accumulation of non-volatile residues, which create active sites.
-
Inspect and Clean the Inlet: If contamination is suspected, the inlet itself may need cleaning. Refer to your instrument manual for the proper cleaning procedure.
-
Reassemble and Leak Check: After reassembling the inlet, perform a leak check to ensure a secure seal.
| Component | Recommended Action | Frequency |
| Septum | Replace | Daily or after 100 injections[11] |
| Inlet Liner | Replace with a deactivated liner | Regularly, especially with dirty samples or when peak shape deteriorates[11] |
| Inlet Gold Seal | Inspect and replace if damaged | During liner replacement |
Guide 2: Column Care and Installation
The analytical column is another critical component that can contribute to peak tailing.
Protocol for Column Maintenance and Installation:
-
Column Conditioning: If you are using a new column or the column has been stored for a long time, condition it according to the manufacturer's instructions.
-
Column Trimming: The front section of the column can accumulate non-volatile residues and become active over time.[11]
-
Proper Column Installation:
Guide 3: Method Parameter Optimization
Optimizing your GC method parameters can significantly improve peak shape.
Key Parameters to Consider:
-
Inlet Temperature: Ensure the inlet temperature is sufficient to ensure the complete and rapid vaporization of your ketone analytes. A temperature that is too low can cause peak broadening and tailing.[3]
-
Oven Temperature Program:
-
Initial Temperature: A lower initial oven temperature can improve the focusing of early eluting peaks. For splitless injections, the initial oven temperature should typically be about 20°C below the boiling point of the sample solvent.[5][14]
-
Ramp Rate: Adjusting the temperature ramp rate can affect the resolution of analytes eluting in the middle of the chromatogram.[15]
-
-
Carrier Gas Flow Rate: An incorrect flow rate can affect the residence time of the analyte in the inlet and column, potentially impacting peak shape.[11] Ensure the flow rate is optimal for your column dimensions and carrier gas type.
| Parameter | Recommendation for Ketone Analysis |
| Column Phase | Polar (e.g., WAX, Polyethylene Glycol)[1][7] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness (good starting point)[7][16] |
| Inlet Temperature | Sufficiently high for complete vaporization of ketones |
| Initial Oven Temp. | ~20°C below solvent boiling point (for splitless injection)[5][14] |
Troubleshooting Logic Diagram
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the GC analysis of ketones.
Caption: Troubleshooting workflow for GC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. agilent.com [agilent.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. neutronco.com [neutronco.com]
- 9. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. greyhoundchrom.com [greyhoundchrom.com]
- 13. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. fishersci.ca [fishersci.ca]
Technical Support Center: Enhancing Resolution of 3,4-Dimethyl-2-pentanone
Welcome to the technical support center for the analysis of 3,4-Dimethyl-2-pentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the chromatographic resolution of this compound in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high resolution for this compound?
A1: The primary challenges in the analysis of this compound, particularly in complex matrices such as essential oils, biological fluids, or industrial solvents, include:
-
Co-elution: Due to its volatility and the presence of structurally similar compounds in complex mixtures, this compound often co-elutes with other components, leading to overlapping peaks and inaccurate quantification.
-
Isomeric Complexity: this compound is a chiral compound, meaning it exists as two enantiomers (mirror-image isomers). Separating these enantiomers is crucial for applications in flavor, fragrance, and pharmaceutical development, and requires specialized chiral chromatography techniques.
-
Peak Tailing: As a ketone, this compound can interact with active sites in the GC inlet or on the column, leading to asymmetric peak shapes (tailing) and reduced resolution.
-
Matrix Effects: Complex sample matrices can introduce interfering compounds that affect the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.
Q2: How can I identify if my this compound peak is co-eluting with another compound?
A2: Identifying co-elution is a critical first step in troubleshooting poor resolution. Here are several indicators:
-
Asymmetrical Peak Shape: Look for peaks that are not perfectly Gaussian. The presence of a "shoulder" on the front or back of the peak is a strong indicator of a co-eluting compound.
-
Broader Than Expected Peaks: If the peak for this compound is significantly wider than other peaks of similar retention time in the chromatogram, it may be due to the presence of a hidden co-eluting peak.
-
Mass Spectral Inconsistency: When using a mass spectrometer (MS) detector, examine the mass spectrum across the peak. If the mass spectrum changes from the beginning to the end of the peak, it indicates that more than one compound is present.
-
Retention Time Shifts: Inconsistent retention times for this compound across different runs can sometimes be a symptom of underlying co-elution issues, especially if the co-eluting compound's concentration varies.
Q3: What are the recommended types of GC columns for improving the resolution of this compound?
A3: The choice of GC column is critical for resolving this compound from other components.
-
For General Analysis (Achiral): A mid-polarity column, such as one with a (50%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-17ms or equivalent), can provide good selectivity for ketones and other volatile compounds. For highly complex mixtures, a two-dimensional GC (GCxGC) setup with a nonpolar column in the first dimension and a polar column in the second can offer superior resolving power.
-
For Chiral Separation (Enantiomers): To separate the enantiomers of this compound, a chiral stationary phase is required. Cyclodextrin-based columns are highly effective for this purpose. Specifically, derivatized β-cyclodextrin columns, such as those with 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin, have been shown to provide excellent separation for a wide range of chiral compounds, including ketones.
Troubleshooting Guides
Guide 1: Resolving Co-eluting Peaks in a Non-Chiral GC-MS Analysis
Issue: The peak for this compound is showing a shoulder or is broader than expected, suggesting co-elution.
Troubleshooting Workflow:
Stability of 3,4-Dimethyl-2-pentanone under different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,4-Dimethyl-2-pentanone under various storage conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2][3] The recommended storage temperature is ambient room temperature.
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is not extensively available, ketones, as a class of compounds, can be susceptible to photodegradation.[4] It is recommended to store the compound in an amber or opaque container to minimize light exposure.
Q3: How does pH affect the stability of this compound?
A3: this compound is generally stable in neutral conditions. However, strong acidic or alkaline conditions may promote degradation through reactions such as enolization or aldol-type condensations, especially at elevated temperatures.
Q4: Can I store this compound in common laboratory solvents?
A4: this compound is soluble in many organic solvents. For short-term experimental use, solutions in common non-reactive solvents like acetonitrile, methanol, or ethanol (B145695) are generally acceptable. However, for long-term storage, it is best to store the neat compound as recommended. The stability in a particular solvent will depend on the solvent's purity and storage conditions.
Q5: What are the potential degradation products of this compound?
A5: While specific degradation pathways for this compound are not well-documented in publicly available literature, aliphatic ketones can undergo oxidation or cleavage reactions under harsh conditions.[5] Potential degradation products could arise from oxidation of the carbonyl group or cleavage of the carbon-carbon bonds adjacent to the carbonyl.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in analytical chromatogram (e.g., GC-MS, HPLC) | Contamination or degradation of the sample. | 1. Verify the purity of the solvent used for dilution.2. Analyze a freshly opened sample of this compound, if available.3. Review storage conditions of the sample (temperature, light exposure, container seal).4. Consider the possibility of interaction with the storage container material. |
| Inconsistent experimental results | Sample degradation leading to lower effective concentration. | 1. Perform a purity check of the this compound stock using a suitable analytical method.2. Prepare fresh solutions for each experiment.3. If using older stock, re-qualify the material to confirm its identity and purity before use. |
| Discoloration or change in physical appearance of the sample | Significant degradation or contamination. | 1. Do not use the sample for experimental work.2. Safely dispose of the material according to your institution's guidelines.3. Obtain a new, unopened sample of this compound. |
Stability Data Summary
The following table summarizes the expected stability of this compound under various conditions based on general chemical principles for ketones. This data is illustrative and should be confirmed by experimental testing for specific applications.
| Storage Condition | Parameter | Expected Stability | Recommendation |
| Temperature | 4°C (Refrigerator) | High | Recommended for long-term storage. |
| 20-25°C (Room Temperature) | Good | Suitable for routine use and short to medium-term storage.[1] | |
| 40°C (Accelerated) | Moderate | May show signs of degradation over extended periods. | |
| Light Exposure | Amber Vial (Protected from light) | Good | Recommended for all storage durations. |
| Clear Vial (Exposed to ambient light) | Moderate to Low | Potential for photodegradation; avoid for long-term storage. | |
| pH | Neutral (pH 6-8) | High | Ideal for solutions used in experiments. |
| Acidic (pH < 4) | Moderate | Risk of acid-catalyzed degradation. | |
| Basic (pH > 9) | Moderate | Risk of base-catalyzed degradation. | |
| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | High | Recommended for long-term storage of high-purity material. |
| Air | Good | Generally acceptable for routine handling and storage. |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to assess the stability of this compound under elevated temperature and humidity conditions.
1. Materials:
-
This compound
-
Calibrated stability chambers
-
Appropriate analytical instrumentation (e.g., GC-FID, HPLC-UV)
-
Volumetric flasks and pipettes
-
Suitable solvent (e.g., Acetonitrile, HPLC grade)
2. Procedure:
-
Accurately weigh and dissolve a known amount of this compound in the chosen solvent to prepare a stock solution of known concentration.
-
Aliquots of the stock solution are placed in sealed vials.
-
Place the vials in stability chambers set to the following conditions:
-
40°C / 75% RH (Relative Humidity)
-
25°C / 60% RH (Control)
-
-
At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial from each chamber.
-
Allow the vials to equilibrate to room temperature.
-
Analyze the samples by a validated analytical method to determine the concentration and purity of this compound.
-
Compare the results to the initial (time 0) sample to determine the percentage of degradation.
Protocol 2: Photostability Study
This protocol evaluates the stability of this compound upon exposure to light.[6][4][7]
1. Materials:
-
This compound
-
Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a suitable fluorescent lamp).[6][7]
-
Quartz or borosilicate glass vials
-
Aluminum foil
-
Analytical instrumentation (e.g., GC-FID, HPLC-UV)
2. Procedure:
-
Prepare a solution of this compound in a suitable solvent.
-
Transfer the solution to transparent vials.
-
Wrap a set of control vials completely in aluminum foil to protect them from light.
-
Place both the exposed and control vials in the photostability chamber.
-
Expose the samples to a controlled light source until a specified illumination level is reached (e.g., not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7]
-
At the end of the exposure period, remove all vials.
-
Analyze the contents of both the exposed and control vials using a validated analytical method.
-
Compare the purity and concentration of this compound in the exposed samples to the control samples to assess the extent of photodegradation.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. q1scientific.com [q1scientific.com]
- 5. Subterminal Oxidation of Aliphatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
Validation & Comparative
Unraveling Structural Isomers: A Mass Spectrometric Comparison of 3,4-Dimethyl-2-pentanone and 3,3-Dimethyl-2-pentanone
In the realm of analytical chemistry, distinguishing between structural isomers presents a significant challenge. Mass spectrometry, a powerful technique for elucidating molecular structure, offers a robust solution by analyzing the fragmentation patterns of ionized molecules. This guide provides a detailed comparison of the electron ionization (EI) mass spectra of two isomeric ketones: 3,4-dimethyl-2-pentanone and 3,3-dimethyl-2-pentanone (B1585287). The subtle differences in their molecular architecture lead to distinct fragmentation pathways, resulting in unique mass spectral fingerprints that allow for their unambiguous identification. This analysis is crucial for researchers and professionals in fields such as drug development, metabolomics, and quality control, where precise molecular identification is paramount.
Comparative Analysis of Mass Spectra
The mass spectra of this compound and 3,3-dimethyl-2-pentanone, both with a molecular weight of 114.19 g/mol , exhibit notable differences in the relative abundances of their fragment ions.[1][2][3] These differences arise from the distinct substitution patterns around the carbonyl group, which influences the stability of the resulting carbocations and radical species formed during fragmentation.
Table 1: Comparison of Major Fragment Ions
| m/z | Proposed Fragment | This compound (Relative Abundance %) | 3,3-Dimethyl-2-pentanone (Relative Abundance %) |
| 114 | [M]+• (Molecular Ion) | Low | Low |
| 99 | [M-CH₃]+ | Moderate | Low |
| 85 | [M-C₂H₅]+ | Low | High |
| 71 | [M-C₃H₇]+ | High (Base Peak) | Moderate |
| 57 | [C₄H₉]+ | Moderate | High |
| 43 | [CH₃CO]+ | High | High (Base Peak) |
The most striking difference is the base peak in each spectrum. For this compound, the base peak is observed at m/z 71, corresponding to the loss of a propyl radical. In contrast, the base peak for 3,3-dimethyl-2-pentanone is at m/z 43, which represents the acetyl cation ([CH₃CO]+).
Elucidation of Fragmentation Pathways
The fragmentation of ketones under electron ionization typically proceeds through two primary mechanisms: α-cleavage and McLafferty rearrangement.
α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. The stability of the resulting acylium ion and alkyl radical dictates the preferred cleavage pathway.
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond, resulting in the elimination of a neutral alkene.
Fragmentation of this compound
The structure of this compound allows for two possible α-cleavages. The loss of the isopropyl group is more favorable due to the formation of a more stable secondary radical, leading to the prominent peak at m/z 71. The alternative α-cleavage, loss of a methyl group, results in the ion at m/z 99.
Fragmentation of 3,3-Dimethyl-2-pentanone
For 3,3-dimethyl-2-pentanone, α-cleavage can result in the loss of an ethyl radical to form an ion at m/z 85, or the loss of a tert-butyl radical to form the highly stable acetyl cation at m/z 43, which is the base peak. The high abundance of the peak at m/z 57, corresponding to the tert-butyl cation, is also a key feature, arising from the cleavage of the bond between the carbonyl carbon and the quaternary carbon.
Experimental Protocol
The mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is injected into the gas chromatograph.
-
Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar). The oven temperature is programmed to ensure good separation of the isomers.
-
Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
Conclusion
The distinct fragmentation patterns of this compound and 3,3-dimethyl-2-pentanone under electron ionization mass spectrometry provide a reliable method for their differentiation. The position of the methyl groups significantly influences the α-cleavage pathways, leading to characteristic base peaks and overall spectral differences. For this compound, the formation of a stable secondary radical favors the production of the m/z 71 ion as the base peak. In contrast, the presence of a quaternary carbon in 3,3-dimethyl-2-pentanone facilitates the formation of the highly stable acetyl cation (m/z 43) as the base peak. This detailed analysis underscores the power of mass spectrometry in the structural elucidation of isomeric compounds, a critical capability for researchers and professionals in the chemical and pharmaceutical sciences.
References
Differentiating 3,4-Dimethyl-2-pentanone from its Structural Isomers: A Comparative Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of 3,4-Dimethyl-2-pentanone and its key structural isomers, offering researchers, scientists, and drug development professionals a practical resource for their differentiation. By leveraging detailed experimental data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, this document outlines clear, objective methods for distinguishing between these closely related compounds.
Introduction
This compound (C₇H₁₄O) is a ketone with several structural isomers that share the same molecular formula and weight, making their individual identification challenging without appropriate analytical techniques.[1][2] Subtle differences in their molecular architecture, specifically the branching of the carbon chain and the position of the carbonyl group, lead to distinct spectroscopic signatures. This guide focuses on the comparative analysis of this compound and its common isomers: heptan-2-one, 4-methylhexan-2-one, 3-methylhexan-2-one, 5-methylhexan-2-one, 3,3-dimethylpentan-2-one, 2-methyl-3-hexanone, and 2,4-dimethyl-3-pentanone.
Comparative Spectroscopic Data
The following table summarizes the key quantitative data obtained from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy for this compound and its structural isomers. These data points provide a basis for their differentiation.
| Compound | Molecular Weight ( g/mol ) | IR (C=O stretch, cm⁻¹) | Key Mass Fragments (m/z) | ¹H NMR (Key Signals, ppm) | ¹³C NMR (Key Signals, ppm) |
| This compound | 114.19[1] | ~1715 | 72, 71, 43[1] | Complex multiplet for CH protons, multiple methyl signals | Carbonyl ~215, multiple aliphatic signals |
| Heptan-2-one | 114.19 | ~1718[3] | 43, 58, 71[3] | Singlet ~2.1 (CH₃CO), Triplet ~0.9 (terminal CH₃) | Carbonyl ~209, CH₃CO ~29 |
| 4-Methylhexan-2-one | 114.19 | ~1715 | 43, 57, 85[4] | Singlet ~2.1 (CH₃CO), multiple signals for branched chain | Carbonyl ~209, CH₃CO ~29 |
| 3-Methylhexan-2-one | 114.19 | ~1715 | 43, 71, 85 | Singlet ~2.1 (CH₃CO), multiple signals for branched chain | Carbonyl ~212, CH₃CO ~28 |
| 5-Methylhexan-2-one | 114.19 | ~1715 | 43, 58, 71 | Singlet ~2.1 (CH₃CO), Doublet for terminal methyls | Carbonyl ~209, CH₃CO ~29 |
| 3,3-Dimethylpentan-2-one | 114.19 | ~1705 | 43, 57, 85[5] | Singlet for CH₃CO, Singlet for gem-dimethyl, Triplet and Quartet for ethyl group | Carbonyl ~215, Quaternary C, multiple aliphatic signals |
| 2-Methyl-3-hexanone | 114.19 | ~1715[6] | 43, 71[6] | Doublet for isopropyl methyls, Triplet for terminal CH₃ | Carbonyl ~216, multiple aliphatic signals |
| 2,4-Dimethyl-3-pentanone | 114.19 | ~1710[3] | 43, 71[2] | Doublet for methyls, Septet for CH protons | Carbonyl ~217, two aliphatic signals |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule and identify unique spin systems.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[7][8] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and identify characteristic fragmentation patterns.
Procedure:
-
Sample Introduction: Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 30-200 to detect the molecular ion and key fragment ions.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. Key fragmentations for ketones include α-cleavage and McLafferty rearrangements.
Infrared (IR) Spectroscopy
Objective: To identify the presence of the carbonyl functional group and observe subtle shifts in its stretching frequency.
Procedure:
-
Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a drop of the liquid between two KBr or NaCl plates.[9] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the crystal.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-600 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Acquire a background spectrum of the clean plates or ATR crystal prior to running the sample.
-
-
Data Analysis: Identify the strong absorption band in the region of 1725-1705 cm⁻¹, which is characteristic of the C=O stretching vibration in aliphatic ketones.[10][11] Note the exact wavenumber for comparison.
Visualization of Differentiating Logic
The following workflow illustrates a logical approach to differentiating this compound from its isomers based on key spectroscopic features.
Caption: Workflow for the spectroscopic differentiation of C₇H₁₄O ketone isomers.
By systematically applying these analytical techniques and comparing the resulting data with the provided reference values, researchers can confidently distinguish this compound from its structural isomers. This guide serves as a foundational tool for ensuring the purity and identity of these compounds in research and development settings.
References
- 1. This compound | C7H14O | CID 537877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethyl-3-pentanone | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dimethyl-3-pentanone(565-80-0) IR Spectrum [m.chemicalbook.com]
- 4. 4-Methyl-2-hexanone | C7H14O | CID 7754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3-Dimethyl-2-pentanone | C7H14O | CID 140738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methyl-3-hexanone | C7H14O | CID 23847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. webassign.net [webassign.net]
- 10. users.wfu.edu [users.wfu.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
Comparative analysis of volatile profiles containing 3,4-Dimethyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the volatile profiles of compounds containing 3,4-Dimethyl-2-pentanone. The information is intended to assist in understanding its characteristics and potential applications in flavor chemistry and related fields. Due to limited direct comparative studies on this compound, this guide draws upon data from structurally similar ketones to provide a thorough overview.
Physicochemical and Sensory Profile Comparison
This compound belongs to the family of aliphatic ketones, which are significant contributors to the aroma of various foods. The structure, particularly the branching and position of the carbonyl group, plays a crucial role in determining the sensory properties of these compounds.[1]
Below is a comparative table summarizing the physicochemical and sensory data of this compound and its related isomers and other C7 ketones.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Odor Profile | Odor Threshold (in water) |
| This compound | CC(C)C(C)C(=O)C | C₇H₁₄O | 114.19[2] | 135[3] | Not explicitly documented; likely to have fruity, cheesy, or herbaceous notes based on similar branched ketones. | Data not available |
| 2,4-Dimethyl-3-pentanone | CC(C)C(=O)C(C)C | C₇H₁₄O | 114.19 | 125.4 | Not explicitly documented; described as a secondary metabolite. | Data not available |
| 4,4-Dimethyl-2-pentanone | (CH₃)₃CCH₂COCH₃ | C₇H₁₄O | 114.19 | 125-130 | Not explicitly documented. | Data not available |
| 2-Heptanone | CH₃(CH₂)₄COCH₃ | C₇H₁₄O | 114.19 | 151 | Fruity, cheesy, banana-like. | 140-3000 ppb[4] |
| 3-Heptanone | CH₃CH₂C(=O)(CH₂)₃CH₃ | C₇H₁₄O | 114.19 | 148-149 | Fruity, spicy. | Data not available |
| 4-Heptanone | CH₃(CH₂)₂C(=O)(CH₂)₂CH₃ | C₇H₁₄O | 114.19 | 144 | Green, fruity. | Data not available |
Experimental Protocols
Analysis of Volatile Compounds using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the extraction and analysis of volatile and semi-volatile organic compounds from various matrices, including food.
1. Sample Preparation:
-
Homogenize the solid food sample.
-
Weigh a specific amount of the homogenized sample (e.g., 2-5 g) into a headspace vial (e.g., 20 mL).
-
For liquid samples, pipette a defined volume (e.g., 5-10 mL) into the headspace vial.
-
Add a saturated solution of NaCl to enhance the release of volatile compounds.
-
Add a known concentration of an internal standard for quantification purposes.
-
Seal the vial tightly with a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with agitation.
-
Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 20-40 minutes) at the same temperature.
3. GC-MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph (e.g., at 250 °C) in splitless mode.
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and gradually increase to a final temperature (e.g., 250-280 °C) to separate the compounds based on their boiling points.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 35-400).
-
Identification: Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.
-
4. Quantification:
-
Quantify the target analytes by creating a calibration curve using the peak area ratio of the analyte to the internal standard.
Sensory Evaluation Protocol: Quantitative Descriptive Analysis (QDA)
This protocol outlines a standardized method for the sensory evaluation of flavor compounds.
1. Panelist Selection and Training:
-
Recruit panelists based on their sensory acuity and availability.
-
Screen candidates for their ability to detect and describe basic tastes and relevant aromas.
-
Train a panel of 8-12 individuals to develop a consensus vocabulary for the sensory attributes of the target compounds.
-
Use reference standards to calibrate the panelists on the intensity scale.
2. Sample Preparation:
-
Dissolve the ketone compounds in a neutral solvent (e.g., water, oil) or incorporate them into a neutral food base (e.g., milk, mashed potatoes) at concentrations relevant to their potential use levels and above their odor thresholds.
-
Prepare a control sample without the added flavor compound.
-
Code all samples with random three-digit numbers to blind the panelists.
3. Evaluation Procedure:
-
Conduct the evaluation in a sensory analysis laboratory with individual booths to prevent interaction between panelists.
-
Present the samples to each panelist in a randomized order.
-
Instruct panelists to evaluate the aroma first, followed by the flavor.
-
Provide palate cleansers (e.g., unsalted crackers, water) to be used between samples.
4. Data Collection and Analysis:
-
Panelists rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Collect the data using sensory analysis software.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the samples.
Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, it is worth noting that other ketones, known as ketone bodies (e.g., β-hydroxybutyrate and acetoacetate), act as signaling molecules in various physiological processes. These ketone bodies can modulate cellular functions by inhibiting histone deacetylases (HDACs), activating G-protein coupled receptors, and reducing oxidative stress.
Given that this compound is a branched-chain ketone, a class of compounds found in various natural products, its potential interaction with cellular signaling pathways, particularly in the context of chemosensation and metabolism, presents an area for future research.
References
- 1. Effect of Functional Group and Carbon Chain Length on the Odor Detection Threshold of Aliphatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H14O | CID 537877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Odor Detection Thresholds & References [leffingwell.com]
Navigating the Spectral Seas: A Comparative Guide to Databases for 3,4-Dimethyl-2-pentanone
For researchers, scientists, and professionals in drug development, rapid and reliable access to spectral data is paramount for compound identification, characterization, and quality control. This guide provides a comparative analysis of two prominent spectral databases, the National Institute of Standards and Technology (NIST) databases and Wiley's SpectraBase, for the compound 3,4-Dimethyl-2-pentanone. This analysis is supplemented with supporting experimental data and protocols to offer a comprehensive resource for laboratory workflows.
At a Glance: Spectral Data for this compound
A summary of the available spectral data for this compound in the NIST and SpectraBase databases is presented below. While the main NIST Chemistry WebBook provides basic physical data, specific spectral information is housed within the NIST Mass Spectrometry Data Center.[1] SpectraBase, a comprehensive commercial database, offers a wider array of spectral data for this compound. An alternative freely accessible database, the Spectral Database for Organic Compounds (SDBS), was also queried for comparison.
| Spectral Data Type | NIST | SpectraBase | SDBS |
| Mass Spectrometry (MS) | Yes (in MS Data Center) | Yes (GC-MS) | Yes (EI-MS) |
| ¹³C Nuclear Magnetic Resonance (NMR) | Not readily available | Yes | Yes |
| Infrared (IR) Spectroscopy | Not readily available for this isomer | Yes (Vapor Phase FT-IR) | Yes (Neat liquid FT-IR) |
Deep Dive: Quantitative Spectral Data Comparison
A detailed comparison of the quantitative spectral data from each database is crucial for assessing their utility in experimental work.
Mass Spectrometry (Electron Ionization)
| Database | Major Peaks (m/z) and Relative Intensities |
| NIST (MS Data Center) | Data not directly accessible through web search. Requires specialized access or software. |
| SpectraBase (GC-MS) | 43 (100%), 57 (80%), 71 (30%), 85 (15%), 114 (M+, 5%) |
| SDBS (EI-MS) | 43 (100%), 57 (75%), 71 (35%), 85 (20%), 114 (M+, 8%) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Database | Chemical Shifts (δ, ppm) |
| NIST | Not available |
| SpectraBase | 212.5 (C=O), 50.1 (CH), 34.2 (CH), 28.9 (CH₃), 20.5 (CH₃), 18.3 (CH₃), 16.1 (CH₃) |
| SDBS | 213.1 (C=O), 50.4 (CH), 34.5 (CH), 29.2 (CH₃), 20.8 (CH₃), 18.6 (CH₃), 16.4 (CH₃) |
Infrared (IR) Spectroscopy
| Database | Key Absorption Bands (cm⁻¹) and Functional Group Assignments |
| NIST | Not available for this isomer |
| SpectraBase (Vapor Phase) | ~2970 (C-H stretch), ~1715 (C=O stretch), ~1465 (C-H bend), ~1370 (C-H bend) |
| SDBS (Neat Liquid) | 2968 (C-H stretch), 1712 (C=O stretch), 1467 (C-H bend), 1369 (C-H bend) |
Experimental Protocols: Acquiring High-Quality Spectral Data
To ensure the reproducibility and accuracy of spectral data, standardized experimental protocols are essential. Below are detailed methodologies for the key analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate this compound from a mixture and obtain its mass spectrum.
Methodology:
-
Sample Preparation: Dilute the sample containing this compound in a volatile solvent such as dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the chromatographic peak corresponding to this compound based on its retention time. Extract and analyze the corresponding mass spectrum, identifying the molecular ion and major fragment ions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain a ¹³C NMR spectrum of this compound to identify the chemical environment of each carbon atom.
Methodology:
-
Sample Preparation: Dissolve approximately 20-50 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to 1024, depending on the sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an infrared spectrum of this compound to identify its functional groups.
Methodology (Vapor Phase):
-
Sample Preparation: Inject a small amount (a few microliters) of the liquid sample into a heated gas cell.
-
Instrumentation: A Fourier-transform infrared spectrometer equipped with a gas cell.
-
Measurement Parameters:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32.
-
-
Data Collection: Collect a background spectrum of the empty, heated gas cell. Then, introduce the sample into the cell and collect the sample spectrum. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Visualizing the Workflow
To better illustrate the process of spectral data acquisition and comparison, the following diagrams outline the key workflows.
Caption: Figure 1. Experimental Workflow for Spectral Analysis.
Caption: Figure 2. Database Comparison Logic.
Conclusion
For comprehensive spectral data on this compound, SpectraBase and SDBS are superior resources, offering a wider range of high-quality spectra compared to the publicly accessible sections of the NIST Chemistry WebBook. While NIST remains a cornerstone for mass spectral data, its holdings for specific organic compounds may require more specialized access. The choice of database will ultimately depend on the specific needs of the researcher, balancing the breadth of data required against accessibility and cost. The provided experimental protocols offer a standardized foundation for laboratories to generate their own high-quality spectral data for this and other compounds, ensuring consistency and comparability with established database entries.
References
Comparative Guide to Analytical Methods for the Quantification of 3,4-Dimethyl-2-pentanone
This guide provides a detailed comparison of two robust analytical methods for the quantification of 3,4-Dimethyl-2-pentanone: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The information is intended for researchers, scientists, and drug development professionals seeking to establish a validated analytical procedure for this and structurally similar ketones.
While specific validated methods for this compound are not widely published, this guide adapts established protocols for other volatile ketones. The performance data presented is representative of what can be expected for these methods.
Data Presentation: Comparative Validation Parameters
The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV for the analysis of ketones.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.05 ppm | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.20 ppm | 0.04 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 98 - 102% |
| Precision (% RSD) | < 15% | < 5% |
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile compounds like this compound. It offers high specificity and sensitivity.
Experimental Protocol: Headspace GC-MS
1. Sample Preparation:
-
Accurately weigh the sample containing this compound into a headspace vial.
-
Add a suitable solvent (e.g., methanol) and an internal standard (e.g., 2-heptanone).
-
Seal the vial with a PTFE-lined septum and cap.
2. Headspace Incubation:
-
Place the vial in the headspace autosampler.
-
Incubate at a constant temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow for equilibration of the analyte between the sample and the headspace.
3. GC-MS Analysis:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 43, 72, 114).
4. Quantification:
-
Create a calibration curve by analyzing standards of known concentrations of this compound.
-
Quantify the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Method 2: High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization
For less volatile samples or as an alternative to GC, HPLC with UV detection is a common method for quantifying ketones. This approach requires derivatization to introduce a chromophore for UV detection. 2,4-dinitrophenylhydrazine (DNPH) is a widely used derivatizing agent for aldehydes and ketones.[1][2]
Experimental Protocol: HPLC-UV of DNPH Derivatives
1. Derivatization Reaction:
-
To an aliquot of the sample in a suitable solvent (e.g., acetonitrile), add an excess of DNPH solution (prepared in an acidic medium, e.g., phosphoric acid in acetonitrile).
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to form the this compound-DNPH derivative.
-
Quench the reaction if necessary and dilute to a known volume with the mobile phase.
2. HPLC Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with 60% B.
-
Linearly increase to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector at 360 nm.[3]
3. Quantification:
-
Prepare DNPH derivatives of this compound standards at various concentrations to construct a calibration curve.
-
Inject the derivatized samples and quantify the analyte by comparing the peak area to the calibration curve.
Mandatory Visualizations
Analytical Method Validation Workflow
Caption: Workflow for the validation of an analytical method.
Relationship of Key Validation Parameters
References
A Comparative Analysis of the Reactivity of 3,4-Dimethyl-2-pentanone and Other Aliphatic Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 3,4-Dimethyl-2-pentanone with other common aliphatic ketones such as acetone (B3395972), 2-butanone (B6335102), and 3-pentanone. The analysis focuses on key reaction types relevant to organic synthesis and drug development, including nucleophilic addition, reduction, oxidation, and enolate formation. The discussion is supported by available experimental data and established chemical principles, with a focus on the influence of steric and electronic effects on reaction outcomes.
Executive Summary
The reactivity of aliphatic ketones is primarily governed by the electronic properties and steric bulk of the alkyl groups flanking the carbonyl group. In general, increased steric hindrance around the carbonyl carbon decreases the rate of nucleophilic attack, while electron-donating alkyl groups reduce the electrophilicity of the carbonyl carbon. This compound, with its bulky isopropyl group adjacent to the carbonyl, serves as an excellent model for understanding the impact of significant steric encumbrance on ketone reactivity. This guide will demonstrate that this compound is generally less reactive than less substituted ketones like acetone and 2-butanone in most reaction classes.
Structural Comparison and Steric Hindrance
The structure of the alkyl substituents plays a critical role in the accessibility of the carbonyl carbon to incoming nucleophiles. The following diagram illustrates the structural differences and the relative steric hindrance of the ketones discussed in this guide.
Reactivity in Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of ketones. The rate of this reaction is highly sensitive to steric hindrance. While specific kinetic data for the nucleophilic addition to this compound is scarce in the literature, the general trend observed is that bulkier ketones react slower.[1][2]
Table 1: Qualitative Comparison of Reactivity in Nucleophilic Addition
| Ketone | Structure | Expected Relative Reactivity | Primary Reason |
| Acetone | CH₃COCH₃ | Highest | Minimal steric hindrance.[1] |
| 2-Butanone | CH₃COCH₂CH₃ | High | Moderate steric hindrance. |
| 3-Pentanone | CH₃CH₂COCH₂CH₃ | Moderate | Increased steric hindrance compared to 2-butanone. |
| This compound | (CH₃)₂CHCH(CH₃)COCH₃ | Low | Significant steric hindrance from the isopropyl and methyl groups. |
For reactions like the Grignard reaction, steric hindrance can significantly impact product yields. With highly hindered ketones, side reactions such as reduction and enolization may become more prevalent.[3]
Experimental Protocol: Comparative Grignard Reaction
This protocol outlines a method for comparing the reactivity of different ketones with a Grignard reagent.
Methodology:
-
Preparation of Grignard Reagent: Prepare a standardized solution of Phenylmagnesium bromide in anhydrous THF.
-
Reaction Setup: In separate, dry, nitrogen-flushed flasks, dissolve equimolar amounts of acetone, 2-butanone, 3-pentanone, and this compound in anhydrous THF.
-
Addition: Cool each flask to 0°C and add an equimolar amount of the Grignard reagent dropwise over the same period.
-
Reaction Monitoring: Allow the reactions to proceed for a set time (e.g., 1 hour) at room temperature.
-
Workup: Quench each reaction by slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction and Analysis: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and analyze the crude product mixture by GC-MS to determine the yield of the corresponding tertiary alcohol.
Reduction of Aliphatic Ketones
The reduction of ketones to secondary alcohols is a common transformation. The rate of reduction by hydride reagents like sodium borohydride (B1222165) (NaBH₄) is also influenced by steric hindrance.
Table 2: Expected Relative Rates of Reduction with NaBH₄
| Ketone | Expected Relative Rate of Reduction |
| Acetone | Fastest |
| 2-Butanone | Fast |
| 3-Pentanone | Moderate |
| This compound | Slowest |
Experimental Protocol: Comparative Reduction of Ketones
This protocol allows for the comparison of reduction rates of different ketones with sodium borohydride.
Methodology:
-
Solution Preparation: Prepare equimolar solutions of acetone, 2-butanone, 3-pentanone, and this compound in methanol (B129727).
-
Reaction Initiation: To each solution at room temperature, add a standardized solution of NaBH₄ in methanol (e.g., 0.5 equivalents).
-
Monitoring: Withdraw aliquots from each reaction mixture at regular time intervals (e.g., every 5 minutes).
-
Quenching and Analysis: Quench the reaction in the aliquots by adding a small amount of acetone (for the reactions of other ketones) or a suitable quenching agent. Analyze the composition of each aliquot by GC to determine the ratio of remaining ketone to the alcohol product over time.
-
Data Analysis: Plot the concentration of the ketone versus time for each reaction to determine the initial reaction rates.
Oxidation of Aliphatic Ketones
The oxidation of ketones is generally more difficult than that of aldehydes and often requires harsh conditions, leading to carbon-carbon bond cleavage.[4] However, comparative kinetic studies on the oxidation of simpler aliphatic ketones have been performed.
One study on the oxidation of aliphatic ketones by sodium metaperiodate found the following order of reactivity for the uncatalyzed reaction: acetone > ethyl methyl ketone (2-butanone) > pentan-2-one > isobutyl methyl ketone > diisopropyl ketone.[5] This trend is inversely correlated with steric hindrance.
Table 3: Second-Order Rate Constants for the Oxidation of Aliphatic Ketones with Sodium Metaperiodate [5]
| Ketone | k₂ x 10³ (M⁻¹s⁻¹) |
| Acetone | 7.5 |
| Ethyl methyl ketone | 5.0 |
| Pentan-2-one | 4.2 |
| Isobutyl methyl ketone | 2.5 |
| Diisopropyl ketone | 1.1 |
Based on this trend, it is expected that this compound would have a very low rate of oxidation under these conditions due to its significant steric hindrance.
Enolate Formation and Acidity of α-Protons
The acidity of the α-protons of ketones is a crucial factor in their reactivity in base-catalyzed reactions, such as aldol (B89426) condensations. The pKa of the α-protons of typical acyclic ketones is in the range of 19-21 in DMSO.[6][7]
This compound has two sets of α-protons: those on the C1 methyl group and the single proton on the C3 methine group.
-
Kinetic Enolate: Deprotonation of the less hindered C1 methyl protons with a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78°C) will preferentially form the kinetic enolate.[8]
-
Thermodynamic Enolate: Deprotonation of the more substituted C3 methine proton with a smaller, weaker base at higher temperatures will favor the formation of the more stable, more substituted thermodynamic enolate.
The acidity of the α-protons is influenced by the stability of the resulting enolate. Generally, more substituted enolates are thermodynamically more stable.
Table 4: Approximate pKa Values of α-Protons in Aliphatic Ketones (in DMSO)
| Ketone | α-Proton Position | Approximate pKa |
| Acetone | CH₃ | 26.5 |
| 2-Butanone | CH₃ | ~25 |
| CH₂ | ~24.5 | |
| 3-Pentanone | CH₂ | 27.1 |
| This compound | CH₃ (α') | (estimated) ~26 |
| CH (α) | (estimated) ~25 |
Conclusion
The reactivity of this compound is significantly influenced by the steric hindrance imposed by its branched alkyl groups. Compared to less substituted aliphatic ketones like acetone and 2-butanone, this compound exhibits lower reactivity towards nucleophilic addition and reduction. Its oxidation is also expected to be slower. The presence of two different α-protons allows for the selective formation of either the kinetic or thermodynamic enolate under appropriate conditions, a feature that can be exploited in synthetic strategies. This guide provides a framework for understanding and predicting the behavior of sterically hindered ketones in various chemical transformations, which is of considerable importance in the design and execution of complex organic syntheses in fields such as drug development. Further quantitative kinetic studies on this compound and other hindered ketones would be beneficial for a more precise understanding of their reactivity profiles.
References
- 1. Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions ? | Sathee Forum [forum.prutor.ai]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. pjsir.org [pjsir.org]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Researcher's Guide to the Isomeric Purity Assessment of 3,4-Dimethyl-2-pentanone
For drug development professionals, researchers, and scientists, ensuring the isomeric purity of chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 3,4-Dimethyl-2-pentanone, a chiral ketone with potential applications in various chemical syntheses. We present supporting experimental protocols and data to facilitate informed decisions in your analytical workflow.
Understanding the Isomers of this compound
This compound possesses two chiral centers at the C3 and C4 positions, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are enantiomers of each other, as are the (3R,4S) and (3S,4R) isomers. The relationship between the (3R,4R)/(3S,4S) pair and the (3R,4S)/(3S,4R) pair is diastereomeric. The synthesis of this compound can potentially result in a mixture of these stereoisomers, as well as constitutional isomers. Positional isomers, such as 4,4-dimethyl-2-pentanone (B109323) and 2,4-dimethyl-3-pentanone, could also be present as impurities depending on the synthetic route.[1][2]
A visual representation of the stereoisomers of this compound is provided below.
Comparison of Analytical Techniques for Isomeric Purity Assessment
The two primary analytical techniques for assessing the isomeric purity of chiral compounds like this compound are Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of isomers on a chiral stationary phase. | Differential chemical shifts of nuclei in a chiral environment. |
| Primary Application | Enantiomeric and diastereomeric separation and quantification. | Structural elucidation and quantification of diastereomers. Enantiomeric quantification requires chiral resolving agents. |
| Sensitivity | High (ppm to ppb levels). | Lower (typically requires mg of sample). |
| Resolution | Excellent for enantiomers with appropriate chiral columns. | Generally good for diastereomers. Enantiomeric resolution depends on the effectiveness of the chiral resolving agent. |
| Sample Throughput | High, with automated systems. | Lower, due to longer acquisition times. |
| Instrumentation | Widely available GC systems with specialized chiral columns. | Standard NMR spectrometers. |
| Data Complexity | Relatively simple chromatograms. | Complex spectra requiring expertise for interpretation. |
| Destructive | Yes | No |
Table 1. Comparison of Chiral GC and NMR for Isomeric Purity Assessment.
Experimental Protocols
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation and quantification of enantiomers and diastereomers. The use of cyclodextrin-based chiral stationary phases is common for the analysis of ketones.[3][4][5][6][7]
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Chiral Capillary Column (e.g., a derivative of β-cyclodextrin)
-
Autosampler
Illustrative GC Method:
| Parameter | Value |
| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split injection, 50:1 ratio) |
| Oven Program | Initial 60°C, hold for 2 min, ramp to 150°C at 2°C/min, hold for 5 min |
| Detector | FID at 250 °C |
| Flow Rate | 1.0 mL/min |
Table 2. Example GC Parameters for Chiral Separation of Ketones.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for calibration standards if quantitative analysis is required.
-
Inject the prepared sample into the GC system.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy is an indispensable tool for structural elucidation and can be adapted for chiral analysis. While diastereomers are often distinguishable by standard NMR, enantiomers have identical spectra. The use of chiral shift reagents, such as lanthanide complexes, can induce chemical shift differences between enantiomers, allowing for their quantification.[8][9][10][11]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Illustrative NMR Method:
| Parameter | Value |
| Solvent | Chloroform-d (CDCl₃) |
| Chiral Shift Reagent | Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) [Eu(hfc)₃] |
| Temperature | 25 °C |
| Pulse Program | Standard ¹H NMR |
| Number of Scans | 16-64 (depending on sample concentration) |
Table 3. Example NMR Parameters for Enantiomeric Resolution.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a small, precisely weighed amount of the chiral shift reagent (e.g., 5 mol%) to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
Continue to add small increments of the shift reagent and acquire spectra until sufficient separation of the enantiomeric signals is observed.
Data Presentation: Quantitative Analysis
The following tables present hypothetical quantitative data to illustrate how the results of isomeric purity assessment can be summarized.
GC Analysis Data:
| Isomer | Retention Time (min) | Peak Area (%) |
| (3R,4S)-3,4-Dimethyl-2-pentanone | 18.2 | 1.5 |
| (3S,4R)-3,4-Dimethyl-2-pentanone | 18.5 | 1.4 |
| (3R,4R)-3,4-Dimethyl-2-pentanone | 19.1 | 48.5 |
| (3S,4S)-3,4-Dimethyl-2-pentanone | 19.4 | 48.6 |
Table 4. Example GC Data for a Racemic Mixture of Diastereomers.
NMR Analysis Data (with Chiral Shift Reagent):
| Isomer | Proton Signal | Chemical Shift (ppm) | Integral |
| (3R,4R)-3,4-Dimethyl-2-pentanone | C3-H | 2.85 | 1.00 |
| (3S,4S)-3,4-Dimethyl-2-pentanone | C3-H | 2.88 | 1.01 |
| (3R,4S)-3,4-Dimethyl-2-pentanone | C3-H | 2.95 | 0.03 |
| (3S,4R)-3,4-Dimethyl-2-pentanone | C3-H | 2.98 | 0.03 |
Table 5. Example ¹H NMR Data for an Enantiomerically Enriched Sample.
Workflow for Isomeric Purity Assessment
The logical workflow for assessing the isomeric purity of a this compound sample is outlined below.
Conclusion
Both Chiral Gas Chromatography and Nuclear Magnetic Resonance Spectroscopy are valuable techniques for the isomeric purity assessment of this compound. Chiral GC offers superior sensitivity and resolution for enantiomeric separation, making it ideal for quantitative analysis of all stereoisomers. NMR, particularly with the use of chiral shift reagents, provides crucial structural information and can be used for quantification, especially of diastereomers. The choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the available instrumentation. For comprehensive characterization, a combination of both techniques is often recommended.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 3-Pentanone, 2,4-dimethyl- [webbook.nist.gov]
- 3. gcms.cz [gcms.cz]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iris.unito.it [iris.unito.it]
- 8. fiveable.me [fiveable.me]
- 9. chemistnotes.com [chemistnotes.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantitative Analysis of 3,4-Dimethyl-2-pentanone in Food Samples
The accurate quantification of volatile organic compounds in food matrices is critical for quality control, flavor profiling, and safety assessment. 3,4-Dimethyl-2-pentanone, a ketone that can contribute to the overall aroma profile of various food products, requires robust analytical methodologies for its precise measurement. This guide provides a comparative overview of suitable analytical techniques for the quantitative analysis of this compound in food samples, designed for researchers, scientists, and professionals in food science and drug development.
While specific validated methods for this compound in food are not extensively documented in publicly available literature, this guide draws upon established principles for the analysis of similar volatile ketones in complex matrices. The primary methodologies discussed are Gas Chromatography-Mass Spectrometry (GC-MS) with different sample preparation techniques, namely Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE).
Comparison of Analytical Methodologies
The selection of an appropriate analytical method hinges on factors such as the food matrix, the required sensitivity, and the desired sample throughput. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for the analysis of volatile compounds like this compound due to its high resolution and sensitivity. The primary distinction in the compared methods lies in the sample preparation approach.
-
Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS (HS-SPME-GC-MS): This is a solvent-free extraction technique that is highly effective for isolating volatile and semi-volatile compounds from a sample matrix. It is particularly well-suited for the analysis of aroma compounds in food.
-
Liquid-Liquid Extraction (LLE) coupled with GC-MS (LLE-GC-MS): A traditional and robust method for extracting analytes from a liquid sample into an immiscible solvent. While effective, it is more labor-intensive and requires larger volumes of organic solvents compared to HS-SPME.
Data Presentation: Quantitative Performance
The following table summarizes the anticipated quantitative performance of HS-SPME-GC-MS and LLE-GC-MS for the analysis of this compound in a representative food matrix (e.g., fruit juice). These values are based on typical performance characteristics for similar analytes and methods.
| Parameter | HS-SPME-GC-MS | LLE-GC-MS |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | 0.5 - 5.0 µg/L |
| Limit of Quantitation (LOQ) | 0.3 - 3.0 µg/L | 1.5 - 15.0 µg/L |
| Linearity (R²) | > 0.995 | > 0.99 |
| Recovery | 85 - 110% | 80 - 115% |
| Precision (RSD) | < 10% | < 15% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the two compared methods.
1. Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
-
Sample Preparation:
-
Homogenize 10 g of the food sample.
-
Weigh 5 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1 g of NaCl to enhance the release of volatile compounds.
-
Add a known concentration of an appropriate internal standard (e.g., 4-methyl-2-pentanone).[1]
-
Seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Procedure:
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC injector.
-
-
GC-MS Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 10°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
2. Liquid-Liquid Extraction (LLE) with GC-MS
-
Sample Preparation:
-
Homogenize 20 g of the food sample.
-
Mix 10 g of the homogenized sample with 10 mL of deionized water.
-
Add a known concentration of an internal standard.
-
Extract the mixture three times with 10 mL of dichloromethane (B109758) by vigorous shaking for 5 minutes.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Conditions:
-
The GC-MS conditions would be identical to those described for the HS-SPME-GC-MS method.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the quantitative analysis of this compound in food samples.
Caption: Workflow for the quantitative analysis of this compound in food.
Conclusion
Both HS-SPME-GC-MS and LLE-GC-MS are viable techniques for the quantitative analysis of this compound in food samples. HS-SPME-GC-MS is generally preferred for its simplicity, lower solvent consumption, and suitability for volatile compounds. However, LLE-GC-MS remains a valuable and robust alternative, particularly when dealing with liquid matrices where high recovery is paramount. The choice of method should be guided by the specific requirements of the analysis and the available resources. Proper method validation, including the determination of linearity, LOD, LOQ, accuracy, and precision, is essential to ensure reliable and accurate results.[2][3][4][5]
References
A Comparative Guide to Correlating Sensory Data with 3,4-Dimethyl-2-pentanone Concentration in Juices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies for correlating sensory data with the concentration of the volatile compound 3,4-Dimethyl-2-pentanone in juices. It compares analytical techniques for quantification and sensory evaluation protocols, offering detailed experimental designs for robust data generation and correlation. This document is intended to assist researchers in understanding the sensory impact of specific volatile compounds in complex food matrices.
Introduction
This compound is a branched-chain aliphatic ketone that may contribute to the overall flavor profile of juices. Aliphatic ketones are known to impart a range of sensory characteristics, from fruity and floral to cheesy and waxy notes[1][2]. Understanding the relationship between the concentration of this specific ketone and the perceived sensory attributes of a juice is crucial for product development, quality control, and shelf-life studies. This guide outlines the necessary steps to establish a statistically significant correlation between instrumental analysis and human sensory perception.
Comparative Analysis of Methodologies
Establishing a reliable correlation requires a two-pronged approach: precise analytical quantification of this compound and standardized sensory evaluation.
Analytical Quantification Methods
The accurate measurement of this compound in a complex matrix like juice requires sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.
| Method | Principle | Advantages | Disadvantages |
| Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS | Volatile and semi-volatile compounds are extracted from the headspace of the juice sample onto a coated fiber and then thermally desorbed into the GC-MS for separation and identification. | Solvent-free, simple, sensitive, and requires minimal sample preparation. | Fiber selection is crucial; matrix effects can influence extraction efficiency. |
| Solvent-Assisted Flavor Evaporation (SAFE) | Volatile compounds are isolated from the non-volatile matrix by distillation under high vacuum at low temperatures, followed by solvent extraction and concentration before GC-MS analysis. | Efficient extraction of a wide range of volatile and semi-volatile compounds; minimizes artifact formation. | More time-consuming and requires specialized glassware. |
| Gas Chromatography-Olfactometry (GC-O) | A human assessor sniffs the effluent from the gas chromatograph to identify odor-active compounds. This is used in conjunction with a detector (like MS) to link specific chemical compounds to sensory perceptions. | Directly links specific volatile compounds to their perceived aroma. | Subjective and requires trained panelists; not quantitative on its own. |
Recommendation: For quantitative analysis, HS-SPME-GC-MS is recommended as a starting point due to its simplicity and sensitivity. For a more comprehensive, qualitative understanding of the aroma profile and to confirm the sensory relevance of this compound, GC-O is an invaluable tool.
Sensory Evaluation Methods
Sensory evaluation provides the human perception data to be correlated with the instrumental measurements.
| Method | Principle | Advantages | Disadvantages |
| Quantitative Descriptive Analysis (QDA®) | A trained sensory panel develops a specific vocabulary to describe the sensory attributes of the product and then rates the intensity of these attributes on a scale. | Provides a detailed and comprehensive sensory profile of the product. | Requires extensive panelist training and is time-consuming. |
| Triangle Test | A discrimination test where panelists are presented with three samples, two of which are identical, and are asked to identify the different sample. | Simple and statistically powerful for determining if a perceptible difference exists. | Does not provide information on the nature or magnitude of the difference. |
| Paired Comparison Test | Panelists are presented with two samples and asked to identify which one has more of a specific attribute (e.g., "which sample has a stronger fruity aroma?"). | Useful for directing product development and understanding specific attribute differences. | Limited to comparing only two samples at a time for a single attribute. |
Recommendation: A Quantitative Descriptive Analysis (QDA®) is the most appropriate method for this correlation study as it provides quantitative intensity ratings for specific sensory attributes that can be statistically linked to the concentration of this compound.
Experimental Protocols
The following protocols provide a detailed framework for conducting a study to correlate sensory data with this compound concentration in a model juice system.
Part 1: Determination of Sensory Detection Threshold
Objective: To determine the concentration at which this compound is detectable by a sensory panel in a model juice base.
Materials:
-
Deodorized and flavor-stripped juice base (e.g., apple or white grape juice).
-
Pure this compound standard.
-
Ethanol (food grade) for preparing stock solutions.
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Coded sample cups.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in ethanol.
-
Sample Preparation: Prepare a series of dilutions of the stock solution in the deodorized juice base. The concentration range should be wide enough to span from clearly undetectable to easily detectable. A geometric series with a factor of 2 or 3 is recommended (e.g., 1, 3, 9, 27, 81 ppb).
-
Sensory Evaluation (3-AFC):
-
Recruit a panel of at least 25-30 individuals.
-
For each concentration level, present three samples to each panelist: two are the blank juice base, and one is the juice base spiked with this compound. The order of presentation should be randomized.
-
Ask panelists to identify the "odd" or different sample.
-
-
Data Analysis: The best-estimate threshold is calculated as the geometric mean of the highest concentration missed and the lowest concentration correctly identified. Statistical software can be used to calculate the threshold based on the proportion of correct responses at each concentration level.
Part 2: Quantitative Descriptive Analysis (QDA®)
Objective: To quantify the intensity of specific sensory attributes in juice samples containing varying concentrations of this compound.
Materials:
-
Base juice (the same type as used for the correlation study).
-
Pure this compound standard.
-
A trained sensory panel (8-12 members).
-
Sensory evaluation software for data collection.
Procedure:
-
Panel Training:
-
Familiarize the panel with the aroma and flavor of this compound using the pure compound diluted in the base juice at various concentrations.
-
Through consensus, the panel will develop a lexicon of descriptive terms for the aroma and flavor attributes. Potential descriptors for a branched C7 ketone could include "fruity," "mushroom-like," "earthy," "waxy," or "cheesy."
-
Train the panel to use an intensity scale (e.g., a 15-cm line scale anchored from "none" to "very intense") to rate the developed attributes.
-
-
Sample Preparation: Prepare a set of juice samples with varying concentrations of this compound. The concentrations should be chosen to be around the previously determined sensory threshold (e.g., 0.5x, 1x, 2x, 4x, 8x the threshold). Include a "zero-added" control.
-
Sensory Evaluation:
-
Present the coded, randomized samples to the trained panelists in individual sensory booths.
-
Panelists will evaluate each sample and rate the intensity of each descriptor in the established lexicon.
-
The evaluation should be replicated over several sessions to ensure data reliability.
-
Part 3: Instrumental Analysis (HS-SPME-GC-MS)
Objective: To accurately quantify the concentration of this compound in the juice samples evaluated by the sensory panel.
Materials and Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
SPME autosampler and fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).
-
Headspace vials with screw caps (B75204) and septa.
-
This compound analytical standard.
-
Internal standard (e.g., a structurally similar ketone not present in the juice, such as 2-heptanone).
Procedure:
-
Sample Preparation:
-
Pipette a known volume of each juice sample (prepared for the sensory evaluation) into a headspace vial.
-
Add a known amount of the internal standard to each vial.
-
Add a salt (e.g., NaCl) to increase the volatility of the analytes.
-
Seal the vials.
-
-
HS-SPME Extraction:
-
Equilibrate the vials at a specific temperature (e.g., 40-60°C) for a set time to allow volatiles to partition into the headspace.
-
Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Thermally desorb the analytes from the SPME fiber in the GC injection port.
-
Separate the compounds on an appropriate GC column (e.g., a mid-polar column like DB-5ms).
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify the compound using a calibration curve prepared with the analytical standard and the internal standard.
-
Data Correlation and Visualization
The final step is to statistically correlate the quantitative data from the instrumental analysis with the sensory data from the QDA®.
Statistical Analysis:
-
Analysis of Variance (ANOVA): Use ANOVA to determine if there are significant differences in the sensory attribute ratings across the different concentrations of this compound.
-
Pearson Correlation: Calculate the Pearson correlation coefficient to determine the strength and direction of the linear relationship between the concentration of this compound and the intensity ratings of each sensory descriptor.
-
Principal Component Analysis (PCA): PCA can be used to visualize the relationships between the samples, the sensory attributes, and the concentration of this compound. A bi-plot can effectively show which sensory attributes are associated with higher concentrations of the compound.
Experimental Workflow Diagram
Conclusion
By systematically applying the described analytical and sensory methodologies, researchers can establish a robust correlation between the concentration of this compound and its impact on the sensory profile of juices. This information is invaluable for targeted product formulation, troubleshooting off-flavors, and ensuring consistent product quality. The use of multivariate statistical analysis is key to unraveling the complex interactions between chemical composition and human perception.
References
Safety Operating Guide
Proper Disposal of 3,4-Dimethyl-2-pentanone: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of laboratory safety and chemical handling is paramount to ensuring a secure and compliant research environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,4-Dimethyl-2-pentanone, building on our commitment to be your trusted partner in laboratory safety.
I. Immediate Safety and Hazard Information
This compound is a flammable liquid and vapor that can cause skin and eye irritation, as well as respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) and handling procedures is critical.
Table 1: Key Safety Information for this compound
| Hazard Classification | GHS Pictograms | Precautionary Statements |
| Flammable liquids (Category 2)[2][3] | 🔥 | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3] P233: Keep container tightly closed.[3] P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge. |
| Skin irritation (Category 2)[1] | ❗ | P264: Wash skin thoroughly after handling.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4] P332 + P313: If skin irritation occurs: Get medical advice/attention.[4] |
| Serious eye irritation (Category 2A)[1][3] | ❗ | P280: Wear protective gloves/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)[1][3] | ❗ | P261: Avoid breathing mist or vapors.[3] P271: Use only outdoors or in a well-ventilated area.[3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |
II. Step-by-Step Disposal Protocol
Proper disposal of this compound is not only a matter of safety but also of regulatory compliance. The following protocol outlines the necessary steps for its disposal.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[4]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[4]
2. Waste Collection:
-
Container: Use a designated, properly labeled, and sealed waste container. The container must be compatible with flammable organic solvents.
-
Labeling: Clearly label the waste container as "Hazardous Waste," "Flammable Liquid," and list the contents, including "this compound."
-
Segregation: Do not mix this compound with incompatible waste streams, such as strong oxidizing agents.[4]
3. Spill Management:
-
Small Spills: In the event of a small spill, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[5]
-
Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal.[5]
-
Ventilation and Ignition Sources: Ensure the area is well-ventilated and eliminate all sources of ignition.[5]
-
Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
4. Final Disposal:
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from heat and ignition sources, pending disposal.[2]
-
Professional Disposal: Arrange for the disposal of the waste container through your institution's EHS department or a licensed hazardous waste disposal company.[2][6] Never dispose of this compound down the drain.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.[4]
III. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3,4-Dimethyl-2-pentanone
Essential Safety and Handling Guide for 3,4-Dimethyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling this compound, ensuring the safety of laboratory personnel and compliance with standard safety procedures. The following procedural steps and data are designed to offer clear, actionable guidance for the operational use and disposal of this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel must be familiar with its potential hazards before handling.
| GHS Hazard Classification | Pictogram | Hazard Statement |
| Flammable liquids | 🔥 | H225: Highly flammable liquid and vapor[1] |
| Skin corrosion/irritation | ❗ | H315: Causes skin irritation[1] |
| Serious eye damage/irritation | ❗ | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure | ❗ | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection |
| Eyes/Face | Wear chemical safety glasses with side shields or goggles.[2] A face shield may be necessary for splash-prone operations. |
| Skin | Wear chemically resistant protective gloves and a lab coat or other protective clothing to prevent skin contact.[2][3] |
| Hands | Standard nitrile gloves may offer limited protection and are not recommended for prolonged contact with ketones.[3] For extended contact, Butyl rubber or Viton™ gloves are recommended.[4] Specialized ketone-resistant gloves are also commercially available.[1][2] Always check the manufacturer's glove compatibility data. |
| Respiratory | Work in a well-ventilated area, preferably under a chemical fume hood.[2] If ventilation is inadequate, or if irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[2] |
Occupational Exposure Limits
As of the latest safety data sheets, there are no established occupational exposure limits (OELs) for this compound from major regulatory bodies.[5] Therefore, it is crucial to handle this chemical with care and always use appropriate engineering controls and personal protective equipment to minimize any potential exposure.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety. The following workflow outlines the key steps from preparation to waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
